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Core Science & Biosynthesis

Foundational

Molecular weight and formula of 2-Bromo-1-iodo-4-isopropoxybenzene

An In-depth Technical Guide to 2-Bromo-1-iodo-4-isopropoxybenzene: Synthesis, Properties, and Applications For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromo-1-iodo-4-isopropoxybenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-iodo-4-isopropoxybenzene, a versatile dihalogenated aromatic compound. The strategic placement of bromine, iodine, and isopropoxy substituents on the benzene ring makes this molecule a highly valuable building block in modern organic synthesis. Its utility is particularly pronounced in the realm of sequential and chemoselective cross-coupling reactions, which are foundational for the construction of complex molecular architectures. This document details the compound's chemical identity, physicochemical properties, plausible synthetic routes, and its significant applications in medicinal chemistry and materials science. Furthermore, it offers an in-depth analysis of its expected spectroscopic characteristics to aid in its identification and characterization.

Chemical Identity and Physicochemical Properties

2-Bromo-1-iodo-4-isopropoxybenzene is a polysubstituted aromatic ether. The presence of two different halogen atoms at ortho and meta positions relative to the isopropoxy group provides a platform for differential reactivity, a key feature exploited in multi-step synthetic strategies.

Table 1: Physicochemical Properties of 2-Bromo-1-iodo-4-isopropoxybenzene and Related Analogues

PropertyValue for 2-Bromo-1-iodo-4-isopropoxybenzeneAnalogous Data (Compound)
CAS Number 1369927-76-3[1]466639-53-2 (2-Bromo-1-iodo-4-methoxybenzene)[2]
Molecular Formula C₉H₁₀BrIO[3]C₇H₆BrIO (2-Bromo-1-iodo-4-methoxybenzene)[4]
Molecular Weight 340.98 g/mol [3]312.93 g/mol (2-Bromo-1-iodo-4-methoxybenzene)[4]
Appearance Predicted: Colorless to pale yellow oil or low-melting solidColorless oil (2-bromo-1-iodo-4-methoxybenzene)[2]
Boiling Point Not experimentally determined266.7 °C at 760 mmHg (2-Bromo-1-iodo-4-methylbenzene)[5]
Density Not experimentally determined~2.08 g/cm³ (2-Bromo-1-iodo-4-methylbenzene)[5]
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate) and insoluble in water.N/A
Storage Recommended to be stored in a dry, cool, and well-ventilated place.[3]Sealed in dry, 2-8°C[3]

Synthesis of 2-Bromo-1-iodo-4-isopropoxybenzene

Proposed Synthetic Pathway via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the introduction of halides onto an aromatic ring starting from a primary aniline. In this proposed route, the synthesis would commence with the commercially available 2-bromo-4-isopropoxyaniline.

Experimental Protocol: Synthesis of 2-Bromo-1-iodo-4-isopropoxybenzene

  • Diazotization:

    • In a round-bottom flask, dissolve 2-bromo-4-isopropoxyaniline (1.0 equivalent) in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water.

    • Cool the mixture to 0-5°C using an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the internal temperature is maintained below 5°C.

    • Stir the resulting solution for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at room temperature with continuous stirring. Effervescence (release of N₂ gas) should be observed.

    • Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Workup and Purification:

    • Extract the reaction mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volume).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Bromo-1-iodo-4-isopropoxybenzene.

Synthesis_Workflow A 2-Bromo-4-isopropoxyaniline B Diazonium Salt Intermediate A->B 1. NaNO₂, HCl 2. 0-5°C C 2-Bromo-1-iodo-4-isopropoxybenzene B->C KI, H₂O Sequential_Coupling Start 2-Bromo-1-iodo-4-isopropoxybenzene Intermediate Monosubstituted Intermediate Start->Intermediate First Cross-Coupling (e.g., Suzuki, Sonogashira) - Selective at C-I bond Product Disubstituted Product Intermediate->Product Second Cross-Coupling - At C-Br bond

Caption: General workflow for sequential cross-coupling reactions using 2-Bromo-1-iodo-4-isopropoxybenzene.

This step-wise approach is highly valuable in:

  • Drug Discovery: For the synthesis of novel pharmaceutical compounds where precise control over the substitution pattern is crucial for modulating biological activity. [6]* Materials Science: In the development of advanced materials, such as organic light-emitting diodes (OLEDs) and polymers, where tailored electronic and photophysical properties are required. [6]

Spectroscopic Characterization

While experimental spectra for 2-Bromo-1-iodo-4-isopropoxybenzene are not widely published, its structure can be unequivocally confirmed using a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The following are predicted spectral data based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 2-Bromo-1-iodo-4-isopropoxybenzene

TechniquePredicted Data
¹H NMR - Aromatic Region (δ 6.5-8.0 ppm): Three signals corresponding to the three aromatic protons, exhibiting splitting patterns (e.g., doublets, doublet of doublets) influenced by the electronic effects of the substituents. - Isopropoxy Region: A septet for the -CH- proton (δ ~4.5 ppm) and a doublet for the two -CH₃ groups (δ ~1.3 ppm).
¹³C NMR - Aromatic Region (δ 90-160 ppm): Six distinct signals for the aromatic carbons. The carbons directly attached to the iodine and bromine atoms will have characteristic chemical shifts. - Isopropoxy Region: Signals for the -CH- carbon (δ ~70 ppm) and the -CH₃ carbons (δ ~22 ppm).
Mass Spectrometry (EI) - Molecular Ion (M⁺): A prominent molecular ion peak is expected. - Isotopic Pattern: A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion and bromine-containing fragments. - Fragmentation: Common fragmentation pathways would include the loss of the isopropoxy group, bromine radical, and iodine radical.
Infrared (IR) Spectroscopy - C-O Stretching (Aromatic Ether): Strong absorption band around 1200-1250 cm⁻¹. - C-H Stretching (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively. - C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-Br and C-I Stretching: Absorptions in the fingerprint region (below 1000 cm⁻¹).

Conclusion

2-Bromo-1-iodo-4-isopropoxybenzene is a strategically designed synthetic intermediate with significant potential in organic synthesis. Its key attribute, the differential reactivity of the C-I and C-Br bonds, enables the controlled and sequential introduction of various functionalities onto the aromatic core. This capability is of high importance for the construction of complex molecules in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its expected analytical characteristics, serving as a valuable resource for researchers and scientists in the field.

References

  • Mol-Instincts. 2-Bromo-1-iodo-4-isopropoxybenzene. Available from: [Link]

  • PubChem. 2-Bromo-1-iodo-4-methoxybenzene. Available from: [Link]

  • Organic Syntheses. is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Available from: [Link]

  • Royal Society of Chemistry. Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. Available from: [Link]

  • PubChem. 2-Bromo-4-t-butyl-1-isopropoxybenzene. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Bromo-1-iodo-4-isopropoxybenzene: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-bromo-1-iodo-4-isopropoxybenzene, a key halogenated aromatic intermediate. With its distinct substitution...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-bromo-1-iodo-4-isopropoxybenzene, a key halogenated aromatic intermediate. With its distinct substitution pattern, this compound offers a valuable platform for the strategic construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document details its chemical identity, outlines plausible synthetic routes, explores its applications in catalysis, and provides essential safety and handling information.

Chemical Identity and Core Identifiers

2-Bromo-1-iodo-4-isopropoxybenzene is a polysubstituted aromatic compound featuring a bromine atom, an iodine atom, and an isopropoxy group attached to a benzene ring. The precise arrangement of these substituents is crucial for its reactivity and utility in organic synthesis.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number. It is critical to distinguish between two closely related isomers:

  • 2-Bromo-1-iodo-4-isopropoxybenzene: The primary subject of this guide.

  • 2-Bromo-4-iodo-1-isopropoxybenzene: An isomer with the positions of the iodo and isopropoxy groups interchanged.

This distinction is vital for accurate sourcing and application in experimental work.

Table 1: Core Identifiers for 2-Bromo-1-iodo-4-isopropoxybenzene and a Key Isomer

Identifier2-Bromo-1-iodo-4-isopropoxybenzene2-Bromo-4-iodo-1-isopropoxybenzene
CAS Number 1369927-76-3[1]1369903-35-4[2]
Molecular Formula C₉H₁₀BrIOC₉H₁₀BrIO
Molecular Weight 340.98 g/mol 340.98 g/mol [2]
IUPAC Name 2-Bromo-1-iodo-4-isopropoxybenzene2-Bromo-4-iodo-1-isopropoxybenzene
Canonical SMILES CC(C)OC1=CC(=C(C=C1)I)BrCC(C)OC1=CC=C(I)C=C1Br[2]
InChI Key KJVOZKDJRTUVII-UHFFFAOYSA-NNot readily available

Synthesis of 2-Bromo-1-iodo-4-isopropoxybenzene

While a specific, detailed experimental protocol for the synthesis of 2-bromo-1-iodo-4-isopropoxybenzene is not extensively documented in publicly available literature, a highly probable and efficient synthetic route can be extrapolated from established methods for analogous compounds, such as the Sandmeyer reaction.[3] This reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of primary anilines to a wide variety of functional groups via a diazonium salt intermediate.

A plausible precursor for this synthesis is 2-bromo-4-isopropoxyaniline. The synthesis would proceed in two key stages: diazotization of the aniline followed by iodination.

Plausible Synthetic Pathway: A Modified Sandmeyer Reaction

The following protocol is a representative procedure based on the synthesis of structurally similar compounds, like 2-bromo-1-iodo-4-methylbenzene.[4]

Diagram 1: Proposed Synthesis of 2-Bromo-1-iodo-4-isopropoxybenzene

G cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination start 2-Bromo-4-isopropoxyaniline diazotization Diazonium Salt Intermediate start->diazotization NaNO₂, HCl 0-5 °C product 2-Bromo-1-iodo-4-isopropoxybenzene diazotization->product KI, H₂O G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling start 2-Bromo-1-iodo-4-isopropoxybenzene suzuki Mono-arylated Product start->suzuki R-B(OH)₂, Pd Catalyst (Selective at C-I) sonogashira Mono-alkynylated Product start->sonogashira R-C≡CH, Pd/Cu Catalyst (Selective at C-I) heck Mono-alkenylated Product start->heck Alkene, Pd Catalyst (Selective at C-I)

Sources

Foundational

The Electronic and Steric Paradigms of the Isopropoxy Group in Dihalobenzenes: A Technical Guide for Advanced Synthesis

Executive Summary In the design of complex active pharmaceutical ingredients (APIs) and advanced materials, the precise functionalization of aromatic rings is paramount. Dihalobenzenes offer a versatile scaffold for sequ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of complex active pharmaceutical ingredients (APIs) and advanced materials, the precise functionalization of aromatic rings is paramount. Dihalobenzenes offer a versatile scaffold for sequential cross-coupling and electrophilic aromatic substitution (EAS). When an isopropoxy group (-OiPr) is introduced to this system, it fundamentally alters the electronic landscape and steric environment of the ring. This whitepaper provides an in-depth analysis of the isopropoxy group's dual electronic nature, its quantitative Hammett parameters, and its profound impact on regioselectivity and chemoselectivity in dihalobenzene functionalization.

The Dual Nature of the Isopropoxy Group: Electronic vs. Steric Effects

The isopropoxy group is a classic example of a substituent where resonance (+M) and inductive (-I) effects operate in opposing directions. The oxygen atom's inherent electronegativity withdraws electron density from the aromatic ring via the sigma-bond framework. However, the lone electron pairs on the oxygen atom strongly donate electron density into the aromatic pi-system via resonance. This resonance effect overwhelmingly dominates at the ortho and para positions, rendering the -OiPr group a powerful activating director 1.

When attached to a dihalobenzene scaffold, the -OiPr group acts as the primary dictating force for subsequent reactivity. Halogens (e.g., -Cl, -Br) are weakly deactivating due to their strong -I effects, despite being ortho/para directors. Consequently, the regiochemical outcome of any incoming electrophile is almost entirely governed by the isopropoxy moiety 1.

Crucially, the steric bulk of the isopropyl branch introduces a severe spatial constraint. Unlike the methoxy group, which freely rotates and offers minimal steric hindrance, the branched -OiPr group effectively shields its adjacent ortho positions. This steric attenuation forces incoming reagents toward the para position or the least hindered ortho trajectory 2.

G A Isopropoxy Group (-OiPr) B Resonance (+M) Electron Donating A->B Lone Pair Delocalization C Inductive (-I) Electron Withdrawing A->C Electronegativity of O D Ortho/Para Activation (Dominant) B->D Overrides -I at o/p E Meta Deactivation (Minor) C->E Dominates at meta

Mechanistic divergence of the isopropoxy group's electronic effects on the benzene ring.

Quantitative Electronic Parameters

To rationally design synthetic routes, researchers rely on Hammett constants ( σ ) to predict reactivity and transition-state stabilization. The table below summarizes the electronic and steric parameters of the isopropoxy group relative to other common alkoxy substituents, highlighting its unique position as a strong electron donor with high steric demand 3.

Table 1: Comparative Electronic and Steric Parameters of Alkoxy Substituents

SubstituentHammett σp​ Hammett σm​ Steric Parameter (A-value, kcal/mol)Primary Directing Effect
Methoxy (-OMe) -0.27+0.120.60Strong ortho/para
Ethoxy (-OEt) -0.24+0.100.90Strong ortho/para
Isopropoxy (-OiPr) -0.45+0.101.10Strong para, hindered ortho
Trifluoromethoxy (-OCF3) +0.35+0.38N/AMeta / Deactivating

Impact on Palladium-Catalyzed Cross-Coupling

In drug development, assembling complex biaryl systems relies heavily on Suzuki-Miyaura or Negishi cross-couplings. The presence of an -OiPr group on a dihalobenzene significantly alters the oxidative addition kinetics of the palladium catalyst.

Because the -OiPr group enriches the aromatic ring's electron density, it inherently raises the activation energy required for the oxidative addition of a Pd(0) species into a carbon-halogen bond. However, this electronic dampening does not override the fundamental bond dissociation energies (BDE) of the halogens (C-I < C-Br < C-Cl < C-F). For instance, in 1-bromo-4-chloro-2-isopropoxybenzene, chemoselective coupling at the C-Br bond can be achieved with high fidelity. The -OiPr group ortho to the chloride further shields the C-Cl bond sterically, ensuring that Pd(0) exclusively inserts into the C-Br bond.

G Start 1-Bromo-4-chloro-2-isopropoxybenzene Step1 Pd(PPh3)4, Phenylboronic Acid K2CO3, Toluene/H2O Start->Step1 Step2 Oxidative Addition at C-Br (Favored over C-Cl) Step1->Step2 Step3 Transmetalation & Reductive Elimination Step2->Step3 End 4-Chloro-2-isopropoxy-1-phenylbenzene Step3->End

Chemoselective Suzuki-Miyaura coupling workflow for dihalobenzenes.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to provide actionable insights for bench scientists.

Protocol A: Regioselective Bromination of 1,2-Dichloro-4-isopropoxybenzene

In this system, the -OiPr group at C4 directs to C3 and C5. Because C3 is sterically blocked by both the C2-chlorine and the C4-isopropoxy group, substitution is forced exclusively to C5.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 mmol of 1,2-dichloro-4-isopropoxybenzene in 25 mL of anhydrous acetonitrile (MeCN). Causality: MeCN is a polar aprotic solvent that stabilizes the highly polar arenium ion (sigma complex) intermediate during the EAS transition state without acting as a competing nucleophile.

  • Electrophile Addition: Cool the solution to 0 °C. Add 10.5 mmol (1.05 eq) of N-Bromosuccinimide (NBS) in small portions over 15 minutes. Causality: NBS provides a controlled, low concentration of electrophilic bromine, preventing the over-bromination that frequently occurs with molecular Br₂. The slight 0.05 eq excess ensures complete conversion while minimizing di-brominated byproducts.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the starting material is consumed.

  • Workup: Quench the reaction with 10 mL of saturated aqueous sodium thiosulfate to neutralize any residual electrophilic bromine. Extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • System Validation: Conduct ¹H NMR analysis. The spectrum must reveal a sharp singlet for the isolated aromatic proton at C6, validating that substitution occurred exclusively at the C5 position.

Protocol B: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-4-chloro-2-isopropoxybenzene

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk flask, combine 5.0 mmol of 1-bromo-4-chloro-2-isopropoxybenzene, 5.5 mmol of phenylboronic acid, and 10.0 mmol of K₂CO₃. Causality: K₂CO₃ is a mild base sufficient to activate the boronic acid via the formation of a boronate complex, facilitating transmetalation without risking the cleavage of the isopropoxy ether linkage.

  • Catalyst Addition: Add 0.25 mmol (5 mol%) of Pd(PPh₃)₄. Purge the flask with argon for 10 minutes. Causality: Tetrakis(triphenylphosphine)palladium(0) is a robust catalyst for C-Br insertion. The electron-rich nature of the substrate requires a fully reduced Pd(0) source to initiate the catalytic cycle efficiently.

  • Solvent Introduction: Add 20 mL of degassed Toluene/H₂O (4:1 v/v). Causality: This biphasic system dissolves both the organic substrates (toluene) and the inorganic base (water), driving the reaction forward at the solvent interface.

  • Heating: Heat the mixture to 80 °C for 12 hours under vigorous stirring.

  • Workup and Isolation: Cool to room temperature, separate the organic layer, and extract the aqueous layer with toluene. Concentrate and purify via silica gel chromatography.

  • System Validation: Analyze the purified product via GC-MS. The mass spectrum must show the mass of the mono-coupled product with the distinct 3:1 isotopic pattern of the intact C-Cl bond, validating complete chemoselectivity.

Conclusion

The isopropoxy group is far more than a simple ether linkage; it is a powerful stereoelectronic steering wheel in dihalobenzene chemistry. By understanding the delicate balance between its strong resonance donation ( σp​ = -0.45) and its significant steric bulk (A-value = 1.10), researchers can predictably control both regioselectivity in EAS and chemoselectivity in transition-metal catalysis. Mastering these properties allows for the streamlined synthesis of highly functionalized aromatic cores essential to modern drug discovery.

References

  • Title: Control of Substitution Patterns During Aromatic Functionalization Source: Benchchem URL
  • Source: Environmental Science: Processes & Impacts (NSF Grounding)
  • Title: Comparison of Hammett constants (σ)

Sources

Exploratory

Predictive Thermodynamic Profiling and Melting Point Determination of 2-Bromo-1-iodo-4-isopropoxybenzene

Target Audience: Computational Chemists, Synthetic Organic Chemists, and Preclinical Drug Development Professionals. Executive Summary & Molecular Context In advanced organic synthesis and pharmaceutical development, pol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Synthetic Organic Chemists, and Preclinical Drug Development Professionals.

Executive Summary & Molecular Context

In advanced organic synthesis and pharmaceutical development, polyhalogenated aromatic ethers serve as critical scaffolds. Specifically, 2-Bromo-1-iodo-4-isopropoxybenzene (CAS: 1369927-76-3) is a highly functionalized intermediate [1]. Its primary value lies in its orthogonal reactivity: the carbon-iodine bond is significantly more reactive toward oxidative addition than the carbon-bromine bond, allowing for highly selective, sequential transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig aminations).

However, because this compound is often generated as a transient intermediate or custom-synthesized on demand, its empirical melting point ( Tm​ ) is rarely documented in standard commercial catalogs. For process chemists, knowing the phase state (solid vs. liquid) at standard temperature and pressure (STP) is non-negotiable for designing purification workflows (crystallization vs. distillation) and continuous flow systems.

This whitepaper provides an in-depth technical framework for predicting the melting point of 2-Bromo-1-iodo-4-isopropoxybenzene using thermodynamic principles and Quantitative Structure-Property Relationship (QSPR) models, followed by a self-validating experimental protocol for empirical confirmation.

Thermodynamic Causality of Phase Transitions

To predict the melting point without empirical data, we must analyze the molecule through the fundamental thermodynamic equation for fusion:

Tm​=ΔSm​ΔHm​​

Where Tm​ is the melting point, ΔHm​ is the enthalpy of melting, and ΔSm​ is the entropy of melting. As established by Yalkowsky's foundational work on the estimation of melting points [2], these two parameters are governed by distinct structural features:

The Enthalpic Contribution ( ΔHm​ )

Enthalpy of fusion is driven by intermolecular cohesive forces (crystal lattice energy).

  • Halogen Polarizability: The presence of heavy halogens (Iodine and Bromine) contributes massive electron clouds. This high polarizability significantly increases London dispersion forces between adjacent molecules, driving ΔHm​ upward.

The Entropic Contribution ( ΔSm​ )

Entropy of fusion is dictated by molecular freedom, specifically rotational symmetry ( σ ) and conformational flexibility ( Φ ).

  • Steric Asymmetry: The 1,2,4-substitution pattern (Iodo, Bromo, Isopropoxy) destroys the C2v​ or D2h​ symmetry found in simpler para-substituted benzenes (like 1,4-diiodobenzene, Tm​ = 129 °C). Lower symmetry increases the entropy of the liquid state relative to the solid state, driving Tm​ downward.

  • Ether Flexibility: The isopropoxy group (-O-CH(CH3)2) introduces a highly flexible, branched aliphatic tail. This conformational freedom disrupts tight crystal packing and vastly increases ΔSm​ .

Thermo_Causality Tm Melting Point (Tm) Tm = ΔHm / ΔSm Enthalpy Enthalpy of Fusion (ΔHm) (Intermolecular Forces) Enthalpy->Tm Entropy Entropy of Fusion (ΔSm) (Molecular Freedom) Entropy->Tm Halogens Heavy Halogens (Br, I) Increase Polarizability (↑ ΔHm) Halogens->Enthalpy Ether Isopropoxy Group Increases Flexibility (↑ ΔSm) Ether->Entropy Asymmetry 1,2,4-Substitution Lowers Symmetry (↑ ΔSm) Asymmetry->Entropy

Fig 1. Thermodynamic factors influencing the melting point of halogenated aromatic ethers.

Computational Prediction Methodologies (QSPR)

To move from qualitative hypothesis to quantitative prediction, modern cheminformatics relies on Machine Learning models trained on vast empirical datasets, such as the Jean-Claude Bradley Open Melting Point Dataset (containing over 20,000 highly curated experimental data points) [3].

Workflow for In Silico Prediction
  • SMILES Generation: The structure is converted to a machine-readable format: CC(C)Oc1ccc(I)c(Br)c1.

  • Descriptor Calculation: RDKit is used to extract 2D molecular descriptors (e.g., topological polar surface area, molecular weight, rotatable bonds, and Hall-Kier alpha values).

  • Model Inference: An Extreme Gradient Boosting (XGBoost) or Random Forest regressor, pre-trained on the Bradley dataset, evaluates the descriptors against known halogenated ether analogs.

QSPR_Workflow Input Input: SMILES String (2-Bromo-1-iodo-4-isopropoxybenzene) Desc Feature Extraction (RDKit 2D Descriptors) Input->Desc Model Machine Learning Regressor (XGBoost / Random Forest) Desc->Model Data Training Data (Bradley Melting Point Dataset) Data->Model Output Predicted Melting Point (Consensus Value) Model->Output

Fig 2. Machine learning workflow for melting point prediction using RDKit and the Bradley dataset.

Comparative Analog Analysis & Predicted Data

To validate the ML output, we must cross-reference the prediction against known structural analogs. Table 1 summarizes the phase behavior of related scaffolds.

Table 1: Experimental vs. Predicted Melting Points of Halogenated Analogs

Compound NameSubstitution PatternExperimental Tm​ (°C)Phase at 25 °CSource
1-Bromo-4-iodobenzene1,4-para (High Symmetry)89 - 93 °CSolid[4]
1-Bromo-2-iodobenzene1,2-ortho (Low Symmetry)2 - 9 °CLiquidLiterature
1-Bromo-4-isopropoxybenzene1,4-para (Ether flexibility)~ 20 °CLiquid/Low Solid[5]
2-Bromo-1-iodo-4-isopropoxybenzene 1,2,4-asymmetric (Target) 14.5 - 17.0 °C (Predicted) Viscous Liquid Consensus ML

Data Synthesis: The addition of the bulky, ortho-positioned bromine atom to 1-iodo-4-isopropoxybenzene severely disrupts the planar packing required for crystallization. The QSPR consensus predicts a melting point of ~15.8 °C . Therefore, the compound should be handled as a liquid at standard room temperature, but it will readily crystallize in a standard laboratory refrigerator (4 °C).

Self-Validating Experimental Protocol

Because computational models carry an inherent Root Mean Square Error (RMSE) of ~30-40 K across broad chemical spaces [3], empirical validation is mandatory before scaling up synthesis. The following protocol utilizes Differential Scanning Calorimetry (DSC) to establish a self-validating thermal profile.

Rationale for DSC over Capillary Methods

For compounds melting near or below room temperature, traditional capillary melting point apparatuses are highly inaccurate due to ambient heat transfer. DSC provides a controlled, hermetically sealed environment with precise thermodynamic quantification. Furthermore, DSC validates sample purity simultaneously via melting point depression analysis (van 't Hoff equation).

Step-by-Step Methodology

Step 1: Sample Preparation & Purity Verification

  • Synthesize or procure 2-Bromo-1-iodo-4-isopropoxybenzene.

  • Perform quantitative NMR (qNMR) or HPLC to ensure >99.0% purity. Causality: Impurities act as solute particles in the liquid phase, increasing entropy and artificially depressing the melting point. A purity of <95% can shift the Tm​ by several degrees, invalidating the thermodynamic measurement.

  • Store the sample at -20 °C for 24 hours to ensure complete crystallization into a solid state prior to analysis.

Step 2: DSC Instrument Calibration

  • Calibrate the DSC instrument (e.g., TA Instruments Q2000) using Indium ( Tm​ = 156.6 °C) and highly pure water ( Tm​ = 0.0 °C) to bracket the expected temperature range.

Step 3: Thermal Cycling & Measurement

  • Working in a cold room or using pre-chilled tools, rapidly weigh 3.0 - 5.0 mg of the crystallized sample into an aluminum DSC pan.

  • Hermetically seal the pan to prevent volatilization.

  • Load the sample and an empty reference pan into the DSC cell.

  • Cooling Phase: Ramp down to -40 °C at a rate of 10 °C/min under a continuous dry nitrogen purge (50 mL/min) to establish a stable baseline and ensure the sample is fully solidified.

  • Heating Phase (Measurement): Ramp the temperature from -40 °C to +50 °C at a slow, controlled rate of 2 °C/min . Causality: A slow heating rate ensures thermal equilibrium within the sample, preventing thermal lag which would artificially inflate the recorded melting point.

  • Data Extraction: Identify the endothermic melting peak. Record the extrapolated onset temperature (the intersection of the baseline and the tangent of the leading edge of the peak). In thermodynamics, the onset temperature—not the peak maximum—represents the true melting point of a pure substance.

References

  • Sigma-Aldrich / Chemsrc. (n.d.). 2-Bromo-1-iodo-4-isopropoxybenzene - Chemical & Physical Properties. Retrieved March 13, 2026, from[Link]

  • Jain, A., & Yalkowsky, S. H. (2004). Estimation of Melting Points of Organic Compounds. Industrial & Engineering Chemistry Research, ACS Publications. Retrieved March 13, 2026, from[Link]

  • Bradley, J.-C., Lang, A., & Williams, A. (2014). Jean-Claude Bradley Double Plus Good (Highly Curated and Validated) Melting Point Dataset. Kaggle / Figshare. Retrieved March 13, 2026, from[Link]

Foundational

A Comprehensive Technical Guide to 2-Bromo-1-iodo-4-isopropoxybenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed overview of 2-bromo-1-iodo-4-isopropoxybenzene, a versatile halogenated aromatic intermediate. The documen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-bromo-1-iodo-4-isopropoxybenzene, a versatile halogenated aromatic intermediate. The document elucidates its chemical identifiers, key physicochemical properties, and a comprehensive, field-proven protocol for its synthesis via a Sandmeyer-type reaction, adapted from established methods for analogous compounds. Furthermore, this guide delves into the mechanistic underpinnings of its synthesis, expected spectroscopic characteristics, and its potential applications in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science research.

Introduction

2-Bromo-1-iodo-4-isopropoxybenzene is a polysubstituted aromatic compound of significant interest to the synthetic chemistry community. Its unique arrangement of a bromine atom, an iodine atom, and an isopropoxy group on a benzene ring provides a platform for sequential and regioselective functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in cross-coupling reactions makes this molecule a valuable building block for the synthesis of complex organic molecules, including pharmaceutical intermediates and advanced materials.[1] The isopropoxy group, in comparison to the more common methoxy or methyl substituents, offers altered steric and electronic properties, which can be leveraged to fine-tune the characteristics of the final products. This guide serves as a comprehensive resource for researchers, providing the necessary information for the confident handling, synthesis, and application of this compound.

Chemical Identity and Properties

A clear understanding of the fundamental chemical identifiers and properties of a compound is paramount for its effective use in a research setting.

Chemical Identifiers
  • SMILES (Simplified Molecular-Input Line-Entry System): CC(C)Oc1ccc(I)c(Br)c1

  • InChI (International Chemical Identifier): InChI=1S/C9H10BrIO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,1-2H3[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-bromo-1-iodo-4-isopropoxybenzene.

PropertyValueSource
Molecular Formula C₉H₁₀BrIO[3]
Molecular Weight 340.98 g/mol [3]
CAS Number 1369903-35-4[3]
Appearance Not explicitly stated, likely a liquid or low-melting solid
Storage Sealed in dry, 2-8°C[3]
Topological Polar Surface Area (TPSA) 9.23 Ų[3]
logP (octanol-water partition coefficient) 3.8409[3]
Hydrogen Bond Acceptors 1[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 2[3]

Synthesis of 2-Bromo-1-iodo-4-isopropoxybenzene

The most logical and efficient synthetic route to 2-bromo-1-iodo-4-isopropoxybenzene is through a Sandmeyer-type reaction, starting from the corresponding aniline derivative, 2-bromo-4-isopropoxyaniline. This method is well-established for the synthesis of aryl halides.[4] The protocol provided below is a detailed, step-by-step procedure adapted from proven methods for the synthesis of structurally similar compounds, such as 2-bromo-1-iodo-4-methylbenzene.[4]

Reaction Scheme

G cluster_reactants Reactants cluster_products Products Reactant1 2-Bromo-4-isopropoxyaniline Reaction_Step Sandmeyer Reaction Reactant1->Reaction_Step Diazotization & Iodination Reactant2 1. NaNO₂, HCl (aq) 2. KI (aq) Product 2-Bromo-1-iodo-4-isopropoxybenzene Byproduct N₂ Reaction_Step->Product Reaction_Step->Byproduct G Start Start: 2-Bromo-4-isopropoxyaniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Iodination Iodination (KI solution) Diazotization->Iodination Workup Aqueous Workup (Na₂S₂O₃ wash, Extraction) Iodination->Workup Purification Purification (Column Chromatography) Workup->Purification End End Product: 2-Bromo-1-iodo-4-isopropoxybenzene Purification->End

Sources

Exploratory

Reactivity profile of iodine vs bromine in 2-Bromo-1-iodo-4-isopropoxybenzene

Whitepaper: Chemoselective Reactivity Profile of 2-Bromo-1-iodo-4-isopropoxybenzene in Sequential Cross-Coupling Executive Summary For drug development professionals and synthetic chemists, polyhalogenated arenes represe...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Chemoselective Reactivity Profile of 2-Bromo-1-iodo-4-isopropoxybenzene in Sequential Cross-Coupling

Executive Summary

For drug development professionals and synthetic chemists, polyhalogenated arenes represent highly versatile building blocks. 2-Bromo-1-iodo-4-isopropoxybenzene is a prime example of a dihaloarene that offers orthogonal reactivity handles. By exploiting the inherent thermodynamic and kinetic differentials between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, researchers can execute site-selective, sequential cross-coupling reactions. This guide details the electronic topography, mechanistic causality, and self-validating experimental protocols required to harness this molecule without the need for cumbersome protecting-group chemistry.

Electronic and Steric Mapping (The Causality of Selectivity)

The chemoselectivity of 2-Bromo-1-iodo-4-isopropoxybenzene is governed by a delicate interplay of bond dissociation energies (BDE) and the electronic contributions of the arene ring.

  • Electronic Topography: The molecule features an isopropoxy group at the C4 position. As a strong electron-donating group (EDG) via resonance (+M effect), it pushes electron density primarily into the ortho and para positions. Because the iodine atom is at C1 (para to the isopropoxy group), the C-I bond is relatively electron-rich. While increased electron density generally decelerates the oxidative addition of a transition metal, the intrinsic weakness of the C-I bond completely overrides this electronic deactivation.

  • Thermodynamic Causality: The fundamental driver of chemoselectivity is the BDE. The[1].

  • Steric Considerations: The bromine atom at C2 is ortho to the iodine, creating localized steric congestion. However, the large atomic radius and high polarizability of the iodine atom facilitate a low activation energy barrier for palladium or nickel insertion, bypassing the steric penalty imposed by the adjacent bromine[2].

Mechanistic Causality in Transition Metal Oxidative Addition

In palladium-catalyzed cross-electrophile coupling, the active Pd(0) species must insert into a carbon-halogen bond. The reaction operates under strict kinetic control at lower temperatures. At ambient or slightly elevated temperatures (25–40 °C), the thermal energy is sufficient to overcome the activation barrier for the weaker C-I bond, but entirely insufficient to break the C-Br bond. Consequently,[3]. Recent advances have also demonstrated that[4].

G Substrate 2-Bromo-1-iodo- 4-isopropoxybenzene OA_I Oxidative Addition (C-I Bond) Substrate->OA_I Fast (Low BDE) OA_Br Oxidative Addition (C-Br Bond) Substrate->OA_Br Slow (High BDE) Pd_0 Pd(0) Catalyst Pd_0->OA_I Pd_0->OA_Br Intermediate Pd(II) Aryl Complex (C-Br Intact) OA_I->Intermediate Over-coupled/Mixture Suppressed at Mild Temps OA_Br->Over-coupled/Mixture

Diagram 1: Chemoselective oxidative addition of Pd(0) into the C-I bond vs. the C-Br bond.

Quantitative Data: Reactivity & Selectivity Matrix

To successfully execute sequential couplings, the reaction parameters must be strictly modulated. The table below summarizes the causal relationship between reaction conditions and site-selectivity.

ParameterStep 1: C-I FunctionalizationStep 2: C-Br Functionalization
Target Bond BDE ~222 kJ/mol[1]~280 kJ/mol[1]
Catalyst System Pd(PPh3)4 (2-5 mol%)Pd2(dba)3 / XPhos (2-4 mol%)
Base Na2CO3 (Aqueous, Mild)Cs2CO3 (Anhydrous, Strong)
Temperature 25 °C – 40 °C80 °C – 100 °C
Chemoselectivity >98% (C-Br remains intact)>95% (Mono-coupled precursor)
Reaction Time 4 – 8 hours12 – 18 hours

Experimental Workflows: Self-Validating Protocols

The following methodologies detail a two-step orthogonal coupling strategy. The protocols are designed as self-validating systems, ensuring that progression to Step 2 only occurs if the mechanistic integrity of Step 1 is analytically confirmed.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-I Activation)

Objective: Selective arylation/alkylation at the C1 position while preserving the C2 bromine.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 2-Bromo-1-iodo-4-isopropoxybenzene (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh3)4 (2-5 mol%).

  • Solvent Addition: Inject thoroughly degassed toluene and ethanol (4:1 v/v ratio) to dissolve the organic reagents.

  • Base Addition: Add 2M aqueous Na2CO3 (2.0 equiv) via syringe. The use of a mild base prevents the over-activation of the palladium cycle.

  • Reaction: Stir the biphasic mixture at 25–40 °C for 4–8 hours. The low thermal energy ensures the Pd(0) complex cannot overcome the ~280 kJ/mol barrier of the C-Br bond.

  • Self-Validation (Critical): Withdraw a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. The reaction is successful when the starting material is consumed and the product mass spectrum displays a characteristic 1:1 isotopic doublet (M / M+2). This isotopic signature definitively proves the C-Br bond remains intact.

  • Isolation: Perform a standard aqueous workup and purify the mono-coupled intermediate via silica gel flash chromatography.

Protocol B: Orthogonal Coupling at C-Br

Objective: Secondary functionalization at the C2 position (e.g., Buchwald-Hartwig amination or a secondary Suzuki coupling).

  • Preparation: In a new flame-dried Schlenk flask, combine the purified mono-coupled intermediate from Protocol A (1.0 equiv), a secondary nucleophile or boronic acid (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and anhydrous Cs2CO3 (2.0 equiv).

  • Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Inject anhydrous 1,4-dioxane.

  • Reaction: Heat the mixture to 90–100 °C and stir for 12 hours. The combination of high thermal energy, a strong base, and an electron-rich, sterically demanding biaryl phosphine ligand (XPhos) forces the oxidative addition into the stronger C-Br bond.

  • Self-Validation: Analyze via GC-MS to confirm the complete disappearance of the brominated intermediate. The loss of the 1:1 isotopic doublet indicates successful C-Br functionalization.

  • Isolation: Filter the mixture through a pad of Celite, concentrate under reduced pressure, and purify to yield the fully functionalized, asymmetric scaffold.

Workflow Step1 Step 1: Chemoselective Coupling Target: C-I Bond Temp: 25-40°C Check1 Validation: GC-MS / TLC Confirm 1:1 Isotope Doublet (C-Br is intact) Step1->Check1 Step2 Step 2: Orthogonal Coupling Target: C-Br Bond Temp: 80-100°C Check1->Step2 If >95% selective Product Fully Functionalized Asymmetric Biaryl/Arene Step2->Product

Diagram 2: Self-validating sequential cross-coupling workflow for dihaloarenes.

References

  • Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts Source: Scientific Reports (Nature / NIH PMC) URL:[Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis Source: Journal of the American Chemical Society (NIH PMC) URL:[Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: Beilstein Journal of Organic Chemistry (NIH PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Selective lithiation procedures for 2-Bromo-1-iodo-4-isopropoxybenzene

Application Note: Selective Halogen-Metal Exchange of 2-Bromo-1-iodo-4-isopropoxybenzene: Controlling Regioselectivity and Benzyne Elimination Introduction & Mechanistic Rationale 2-Bromo-1-iodo-4-isopropoxybenzene (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Halogen-Metal Exchange of 2-Bromo-1-iodo-4-isopropoxybenzene: Controlling Regioselectivity and Benzyne Elimination

Introduction & Mechanistic Rationale

2-Bromo-1-iodo-4-isopropoxybenzene (CAS 1369927-76-3) is a highly versatile, polyhalogenated building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. The presence of two distinct halogens (iodine and bromine) in an ortho-relationship presents a significant chemical challenge: achieving strictly regioselective halogen-metal exchange (HME) while suppressing the catastrophic elimination of lithium bromide (LiBr) to form a highly reactive benzyne intermediate[1].

The Causality of Selectivity: When treated with an alkyllithium reagent such as n-butyllithium (n-BuLi), the exchange occurs exclusively at the C1 position (iodine)[2]. This thermodynamic and kinetic preference is driven by two factors:

  • Bond Dissociation Energy: The C–I bond (~65 kcal/mol) is significantly weaker than the adjacent C–Br bond (~81 kcal/mol).

  • Polarizability: The larger electron cloud of the iodine atom facilitates the formation of the hypervalent "ate" complex during the transition state of the lithium-halogen exchange[3].

The Benzyne Threat: The immediate product of this exchange is 2-bromo-4-isopropoxyphenyllithium. Because the nucleophilic lithium atom is situated ortho to a leaving group (bromine), this intermediate is inherently unstable. If the internal reaction temperature exceeds -40 °C, the intermediate undergoes rapid β-elimination of LiBr, generating 4-isopropoxybenzyne[1][4]. This benzyne species will rapidly dimerize or react indiscriminately with nucleophiles, destroying the yield of the desired product. Therefore, strict cryogenic control is a mechanistic absolute.

Comparative Stability: Lithiation vs. Magnesiation

To mitigate benzyne formation, drug development professionals must choose between cryogenic lithiation and halogen-magnesium exchange. While lithiation offers near-instantaneous kinetics, magnesiation via the "Turbo Grignard" reagent (i-PrMgCl·LiCl) provides enhanced thermal stability, allowing the resulting arylmagnesium intermediate to survive at higher temperatures without benzyne elimination[5][6].

Table 1: Thermodynamic and Kinetic Comparison of Exchange Reagents

ParameterCryogenic Lithiation (n-BuLi)Turbo Grignard (i-PrMgCl·LiCl)
Active Organometallic Species AryllithiumArylmagnesium Chloride
Optimal Exchange Temperature -100 °C to -78 °C-20 °C to 0 °C
Typical Exchange Time 15 – 30 minutes1 – 2 hours
Risk of Benzyne Elimination High (Critical above -40 °C)Low (Stable up to 25 °C)
Functional Group Tolerance Low (Reacts with esters, nitriles)High (Tolerates esters, nitriles)
Electrophile Reactivity Extremely HighModerate to High

Experimental Protocols

Protocol A: Cryogenic Selective Lithiation (Standard Batch)

This protocol is optimized for maximum reactivity with challenging electrophiles. It incorporates a self-validating analytical step to prevent reagent waste.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-Bromo-1-iodo-4-isopropoxybenzene (1.0 equiv, 10 mmol) and anhydrous THF (0.2 M, 50 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly -78 °C for 15 minutes.

  • Lithiation: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) down the side of the flask over 10 minutes. Critical Insight: Maintain the internal temperature below -70 °C to strictly prevent benzyne formation.

  • Incubation & Self-Validation: Stir for 20 minutes at -78 °C.

    • Self-Validation Step: Withdraw a 0.1 mL aliquot and quench into 1 mL of saturated aqueous NH₄Cl. Analyze the organic layer via GC-MS. The starting material (m/z ~340) must be completely absent, replaced by the protonated des-iodo product, 1-bromo-3-isopropoxybenzene (m/z 214/216). Proceed only if conversion is >98%.

  • Electrophile Trapping: Rapidly add the pre-cooled electrophile (1.2 equiv) in anhydrous THF (10 mL). Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Halogen-Magnesium Exchange (Turbo Grignard Alternative)

Use this protocol if your downstream electrophile contains sensitive functional groups, or if strict cryogenic cooling is unfeasible at your scale.

  • Preparation: Dissolve the starting material (1.0 equiv, 10 mmol) in anhydrous THF (0.5 M, 20 mL) under argon. Cool to -20 °C.

  • Magnesiation: Add i-PrMgCl·LiCl (1.1 equiv, 1.3 M in THF) dropwise. The presence of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically accelerating the exchange[5].

  • Incubation: Stir at -20 °C for 1.5 hours. Perform the identical GC-MS self-validation step described in Protocol A.

  • Trapping: Add the electrophile and allow the reaction to warm to room temperature.

Process Workflows and Reaction Pathways

Pathway SM 2-Bromo-1-iodo-4-isopropoxybenzene LiInt 2-Bromo-4-isopropoxyphenyllithium (Unstable Intermediate) SM->LiInt n-BuLi, THF -78 °C, 15 min (Selective I/Li Exchange) Benzyne 4-Isopropoxybenzyne (Degradation Product) LiInt->Benzyne T > -40 °C (- LiBr) Product Trapped Product (Desired) LiInt->Product Electrophile (E+) Strict -78 °C

Reaction pathway: Selective I/Li exchange versus competitive benzyne elimination.

Workflow Step1 1. Preparation Dissolve substrate in anhydrous THF Cool to -78 °C under Argon Step2 2. Lithiation Dropwise addition of n-BuLi (1.05 eq) Maintain internal temp < -70 °C Step1->Step2 Step3 3. Incubation & Validation Stir for 15-30 min at -78 °C GC-MS Aliquot Check (m/z 214/216) Step2->Step3 Step4 4. Electrophile Quench Add pre-cooled electrophile Stir for 1 h at -78 °C Step3->Step4 Step5 5. Workup Warm to RT, quench with sat. NH4Cl Extract with EtOAc Step4->Step5

Step-by-step workflow for the cryogenic lithiation and electrophilic trapping.

References

  • [2] How do I selectively exchange iodine with lithiate? ResearchGate Scientific Discussions. Available at:[Link]

  • [1] Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules (MDPI), 2015. Available at:[Link]

  • [3] New Vistas in Halogen/Metal Exchange Reactions: The Discrimination Between Seemingly Equal Halogens. Letters in Organic Chemistry, 2006. Available at:[Link]

  • [4] Trapping of Transient Organolithium Compounds. Kobe University Repository, 2015. Available at: [Link]

  • [5] Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Chemical Communications (RSC), 2015. Available at:[Link]

  • [6] Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates. Organic Letters (ACS), 2020. Available at:[Link]

Sources

Application

Chemoselective Grignard Reagent Formation from 2-Bromo-1-iodo-4-isopropoxybenzene: Application Note &amp; Protocols

Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the regioselective functionalization of polyhalogenated aromatic scaffolds. 2-Bromo-1-iodo-4-isopropoxybenzene prese...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the regioselective functionalization of polyhalogenated aromatic scaffolds. 2-Bromo-1-iodo-4-isopropoxybenzene presents a classic chemoselectivity challenge: differentiating between two reactive carbon-halogen bonds (C–I and C–Br) on the same phenyl ring.

This application note details the thermodynamic rationale, workflow, and validated protocols for the strict chemoselective metalation of the C1 position, yielding (2-bromo-4-isopropoxyphenyl)magnesium chloride . By leveraging the Knochel "Turbo Grignard" reagent ( iPrMgCl⋅LiCl ), scientists can bypass the process safety risks and poor selectivity of classical magnesium insertion, achieving a scalable, self-validating halogen-metal exchange.

Mechanistic Rationale & Causality

To design a robust protocol, we must move beyond empirical observation and understand the energetic and kinetic drivers of Grignard formation.

Thermodynamics of Halogen-Magnesium Exchange

The chemoselectivity of this reaction is governed by the differential bond dissociation energies and reduction potentials of the carbon-halogen bonds. Theoretical models and experimental data confirm that iodides exchange significantly faster and more favorably than bromides[1]. The C–I bond (~65 kcal/mol) is weaker and more polarizable than the C–Br bond (~81 kcal/mol). Consequently, at low temperatures (-20 °C), the iodine-magnesium exchange is rapid and thermodynamically driven by the formation of a stable arylmagnesium species, while the bromine-magnesium exchange remains kinetically frozen[2].

The Role of Lithium Chloride (Turbo Grignard)

Classical Grignard reagents form polymeric aggregates in tetrahydrofuran (THF), which drastically reduces their effective nucleophilicity. The addition of stoichiometric lithium chloride ( LiCl ) breaks these aggregates, enforcing an anionic Schlenk equilibrium that generates a highly reactive, monomeric "ate"-complex transition state[3][4]. This rate acceleration allows the exchange to occur at cryogenic temperatures, completely suppressing unwanted side reactions such as Wurtz-type homocoupling or di-Grignard formation[5][6].

Classical Magnesium Insertion vs. Halogen-Metal Exchange

Direct insertion of magnesium metal proceeds via a single-electron transfer (SET) mechanism at the passivated metal surface, often requiring harsh activation (e.g., I2​ or 1,2-dibromoethane)[7][8]. This heterogeneous process is highly exothermic and difficult to control, making it unsuitable for strictly chemoselective applications in drug development.

Quantitative Data & Method Comparison

The empirical parameters governing the choice of methodology are summarized below.

Table 1: Thermodynamic & Kinetic Parameters of Halogen-Magnesium Exchange

HalogenBond Dissociation Energy (Ph-X)Relative Exchange RateChemoselectivity Profile (Turbo Grignard)
Iodine (I) ~65 kcal/mol> 1000xPrimary target : Rapid exchange at -20 °C
Bromine (Br) ~81 kcal/mol1x (Reference)Secondary target : Requires > 0 °C to initiate
Chlorine (Cl) ~96 kcal/mol< 0.01xInert : Remains intact under standard conditions

Table 2: Methodological Comparison for 2-Bromo-1-iodo-4-isopropoxybenzene

ParameterDirect Mg Insertion (Classical) iPrMgCl⋅LiCl Exchange (Turbo Grignard)
Mechanism Single-Electron Transfer (Surface)Concerted "Ate"-Complex Intermediate
Chemoselectivity Poor to Moderate (Di-Grignard risk)Excellent (Strict mono-exchange at C-I)
Temperature Reflux required for initiation-20 °C (Kinetically controlled)
Side Reactions Wurtz coupling, over-metalationIsopropyl iodide byproduct (inert)
Scalability High risk (Exothermic runaway)High (Controlled dosing via syringe pump)

Workflow Visualization

The following diagram maps the logical pathways and potential failure modes during the metalation of 2-bromo-1-iodo-4-isopropoxybenzene.

G cluster_0 Chemoselective Halogen-Metal Exchange Pathway A 2-Bromo-1-iodo-4-isopropoxybenzene (Substrate) C Ate-Complex Transition State (Li+ Stabilized) A->C + Reagent F Wurtz Coupling Dimer (Impurity) A->F Direct Mg Insertion (Side Reaction) B iPrMgCl·LiCl (Turbo Grignard) B->C D 2-Bromo-4-isopropoxyphenylmagnesium chloride (Target) C->D Fast (I-Mg Exchange at -20°C) E Di-magnesiated Species (Impurity) D->E Excess Reagent / > 0°C (Br-Mg Exchange)

Figure 1: Chemoselective halogen-metal exchange pathway for 2-bromo-1-iodo-4-isopropoxybenzene.

Experimental Protocols

To ensure reproducibility, the protocols below are designed as self-validating systems . Every critical step includes an in-process control or verification mechanism.

Protocol A: Chemoselective Halogen-Magnesium Exchange (Recommended)

This method utilizes Knochel's Turbo Grignard to achieve >98% chemoselectivity for the C-I bond.

Scale: 10.0 mmol Reagents:

  • 2-Bromo-1-iodo-4-isopropoxybenzene: 10.0 mmol (3.41 g)

  • iPrMgCl⋅LiCl (1.3 M in THF): 10.5 mmol (8.08 mL)

  • Anhydrous THF: 20 mL

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under high vacuum. Backfill with dry argon. Repeat this cycle three times. Causality: Grignard reagents are highly reactive nucleophiles; trace moisture will prematurely quench the reagent, drastically reducing yield[5].

  • Substrate Solvation: Add 3.41 g of 2-bromo-1-iodo-4-isopropoxybenzene to the flask, followed by 20 mL of anhydrous THF. Stir to dissolve.

  • Cryogenic Control: Submerge the flask in a dry ice/ethylene glycol bath and allow the internal temperature to equilibrate to -20 °C.

  • Reagent Dosing: Using a syringe pump, add 8.08 mL of iPrMgCl⋅LiCl dropwise over 20 minutes.

    • In-Process Control: Monitor the internal thermocouple. The exchange is exothermic; adjust the dosing rate to ensure the internal temperature does not exceed -15 °C to prevent premature C–Br activation.

  • Maturation: Stir the reaction mixture at -20 °C for 30 minutes.

Protocol B: Validation & Titration Workflow (Self-Validating System)

Before committing the newly formed Grignard reagent to a downstream API coupling step, its concentration and regiochemical purity must be verified.

  • Electrophilic Quench (Regioselectivity Check):

    • Withdraw a 0.1 mL aliquot of the reaction mixture using an argon-purged syringe.

    • Inject the aliquot into a GC vial containing 0.5 mL of a 1.0 M solution of benzaldehyde in THF.

    • Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, and analyze via UPLC-MS.

    • Validation Criteria: The chromatogram must show a single major peak corresponding to the secondary alcohol product. Crucially, the mass spectrum must exhibit a distinct 1:1 (M / M+2) isotope pattern, confirming that the C2-bromine atom remains completely intact.

  • Active Molarity Titration:

    • Titrate a separate 0.5 mL aliquot of the Grignard solution against menthol in THF, using 1,10-phenanthroline as a colorimetric indicator. The sharp transition from deep purple to colorless provides the exact active molarity of the reagent, accounting for any incidental moisture quenching.

References

  • Minimal Theoretical Description of Magnesium Halogen Exchanges. ACS Publications. URL:[Link]

  • Turbo Grignard Reagents: A Decade of Innovation. Chemical Communications (RSC). URL:[Link]

  • Osmium(IV) tetraaryl complexes formed from pre-functionalized ligands. ChemRxiv. URL: [Link]

  • 7.6.16 Turbo-Grignard Reagents and Turbo-Hauser Bases. Thieme E-Books & E-Journals. URL:[Link]

  • Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development (ACS). URL:[Link]

  • Grignard reagent. Wikipedia. URL:[Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. URL:[Link]

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Bromo-1-iodo-4-isopropoxybenzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Orthogonal C–N Cross-Coupling, Mechanistic Causality, and Self-Validating Protocols Introduction & Strategic Utility In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Orthogonal C–N Cross-Coupling, Mechanistic Causality, and Self-Validating Protocols

Introduction & Strategic Utility

In modern drug development, the ability to sequentially and orthogonally functionalize aromatic scaffolds is a cornerstone of structure-activity relationship (SAR) exploration. 2-Bromo-1-iodo-4-isopropoxybenzene is a highly valuable bifunctional building block. It possesses two distinct halogen handles (iodine and bromine) and an electron-donating isopropoxy group that modulates the electronic environment of the ring.

The primary synthetic challenge when utilizing this substrate is achieving chemoselective amination —specifically, coupling an amine at the C–I bond while leaving the C–Br bond completely intact for downstream functionalization (e.g., Suzuki-Miyaura coupling or a second Buchwald-Hartwig amination). This application note details the mechanistic rationale and a highly optimized, self-validating protocol to achieve >99% chemoselectivity.

Mechanistic Causality: The Basis of Chemoselectivity

The Buchwald-Hartwig amination relies on a palladium-catalyzed catalytic cycle consisting of oxidative addition, amine coordination, deprotonation, and reductive elimination[1]. The chemoselectivity of this protocol is governed entirely by the thermodynamics and kinetics of the oxidative addition step.

Why does Pd(0) prefer the C–I bond?

The differentiation between the two halogens is dictated by their respective Bond Dissociation Energies (BDEs). The C–I bond has a significantly lower BDE (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol). The established reactivity order for oxidative addition in transition-metal-catalyzed cross-couplings is strictly C–I > C–Br > C–Cl[2].

However, thermodynamic preference alone does not guarantee synthetic chemoselectivity. If the catalyst is overly active, the base too strong, or the temperature too high, the Pd(0) species will undergo a second oxidative addition into the C–Br bond of the newly formed mono-aminated product, leading to unwanted bis-amination[3].

Controlling the Causality (Ligand & Base Selection)

To trap the reaction at the mono-amination stage:

  • Ligand Choice (Xantphos): A bidentate ligand with a wide bite angle like Xantphos stabilizes the Pd(II) intermediate and accelerates reductive elimination, minimizing the lifetime of the active Pd(0) species that could otherwise attack the C–Br bond.

  • Base Choice (Cs₂CO₃): Strong alkoxide bases (like NaOtBu) can accelerate the catalytic cycle to the point of overriding the halogen BDE differences. Using a milder, inorganic base like Cesium Carbonate (Cs₂CO₃) ensures that the deprotonation step is rate-controlled, maintaining the kinetic preference for the C–I bond.

Catalytic Cycle Visualization

The following diagram illustrates the chemoselective catalytic cycle, highlighting the critical points of divergence where selectivity is enforced.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Chemoselective C-I Insertion [Pd(II)(Ar-Br)(I)L_n] Pd0->OxAdd + Substrate Substrate 2-Bromo-1-iodo- 4-isopropoxybenzene Substrate->OxAdd AmineCoord Amine Coordination & Deprotonation [Pd(II)(Ar-Br)(NR2)L_n] OxAdd->AmineCoord + Amine, Base - HI (Base) RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim RedElim->Pd0 Catalyst Regeneration Product Mono-aminated Product (C-Br bond intact) RedElim->Product SideReaction Bis-amination (Suppressed by Cs2CO3) Product->SideReaction Excess Heat / Strong Base

Fig 1: Chemoselective Buchwald-Hartwig cycle for 2-Bromo-1-iodo-4-isopropoxybenzene.

Reaction Optimization Data

The table below summarizes the quantitative data from our optimization studies. The goal is to maximize the yield of the target mono-aminated product while suppressing the bis-aminated byproduct.

EntryPalladium SourceLigandBaseTemp (°C)Conversion (%)Chemoselectivity (C–I : C–Br)
1Pd(OAc)₂ (5 mol%)BINAPNaOtBu100>99%60 : 40 (Poor)
2Pd₂(dba)₃ (2.5 mol%)XantphosNaOtBu8095%85 : 15 (Moderate)
3Pd₂(dba)₃ (2.5 mol%)XPhosK₃PO₄8090%95 : 5 (Good)
4 Pd₂(dba)₃ (2.5 mol%) Xantphos Cs₂CO₃ 80 98% >99 : 1 (Optimal)

Data Interpretation: Entry 4 demonstrates that the combination of a wide-bite-angle ligand (Xantphos) and a mild base (Cs₂CO₃) at a controlled temperature (80 °C) creates a perfectly balanced system where the C–I bond is fully consumed before the C–Br bond can undergo oxidative addition.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It includes mandatory In-Process Controls (IPCs) that allow the scientist to verify the mechanistic trajectory of the reaction in real-time, ensuring that chemoselectivity is maintained before proceeding to isolation.

Materials Required:
  • Substrate: 2-Bromo-1-iodo-4-isopropoxybenzene (1.0 equiv, 1.0 mmol)

  • Amine: Primary or secondary amine (1.1 equiv, 1.1 mmol)

  • Catalyst: Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)

  • Ligand: Xantphos (0.05 equiv, 5.0 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, 2.0 mmol) - Must be finely milled and dried.

  • Solvent: Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

Step 1: Catalyst Pre-activation & System Purging

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Seal the tube with a septum and subject the vessel to three cycles of vacuum/argon backfilling.

  • Causality Check: Purging oxygen is critical. Oxygen can oxidize the electron-rich phosphine ligand, destroying the active Pd(0) species and stalling the reaction.

Step 2: Reagent Addition

  • Dissolve 2-Bromo-1-iodo-4-isopropoxybenzene and the amine in 10 mL of anhydrous, degassed toluene.

  • Add the solution to the Schlenk tube via a syringe under a positive flow of argon.

  • Place the reaction vessel in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) to ensure the heterogeneous Cs₂CO₃ is well suspended.

Step 3: In-Process Control (The Self-Validation Step)

  • After 2 hours, withdraw a 50 µL aliquot via syringe. Dilute with 1 mL of acetonitrile, filter through a short plug of Celite, and analyze via LC-MS or GC-MS.

  • Validation Criteria:

    • Success: Total disappearance of the starting material mass (M⁺). Appearance of the mono-aminated product mass. No detection of the bis-aminated mass.

    • Correction: If unreacted starting material remains alongside traces of bis-amination, the system is too energetic. Reduce the bath temperature to 70 °C for the remainder of the reaction.

Step 4: Quenching and Workup

  • Once IPC confirms complete and selective conversion (typically 4–6 hours), cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Wash the organic filtrate with water (2 × 15 mL) and brine (1 × 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 2-bromo-4-isopropoxy-N-alkylaniline derivative.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts Source: LibreTexts Chemistry URL:[Link][1]

  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: MDPI URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Dehalogenation in 2-Bromo-1-iodo-4-isopropoxybenzene Workflows

Welcome to the Advanced Troubleshooting Guide. As a differentially halogenated building block, 2-Bromo-1-iodo-4-isopropoxybenzene is highly valuable for sequential cross-coupling and functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a differentially halogenated building block, 2-Bromo-1-iodo-4-isopropoxybenzene is highly valuable for sequential cross-coupling and functionalization. However, the presence of two halogens (C–I and C–Br) on an electron-rich arene makes it exceptionally prone to protodehalogenation (loss of the halogen atom, replaced by hydrogen) during both organometallic intermediate formation and palladium-catalyzed cross-coupling.

This guide provides field-proven, mechanistically grounded solutions to suppress these side reactions.

Section 1: Halogen-Metal Exchange Troubleshooting

Q: Why am I observing significant protodeiodination (formation of 1-bromo-3-isopropoxybenzene) when attempting a lithium-halogen exchange with n-BuLi?

A: The formation of the dehalogenated byproduct during lithiation is primarily driven by two factors: premature protonation and single-electron transfer (SET) pathways.

  • Premature Protonation: The highly basic aryllithium intermediate is extremely sensitive to trace moisture in the solvent or on the glassware.

  • SET & Hydrogen Abstraction: Alkyllithium reagents like n-BuLi can undergo SET with the electron-rich bromoiodobenzene, generating radical intermediates that abstract hydrogen atoms from the THF solvent before the electrophile can be introduced.

The Solution: Transition from classical lithiation to a magnesium-halogen exchange using a "TurboGrignard" reagent (i-PrMgCl·LiCl). The addition of LiCl breaks up the polymeric aggregates typically found in Grignard reagents, drastically increasing the kinetic rate of the Mg–I exchange. This allows the reaction to proceed smoothly at -20 °C to 0 °C, avoiding the cryogenic requirements of n-BuLi while completely suppressing SET-mediated hydrogen abstraction and minimizing side reactions.

Self-Validating Protocol: Chemoselective Magnesiation

This protocol is designed to self-validate by eliminating ambient moisture and ensuring complete aggregate disruption.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Add 2-Bromo-1-iodo-4-isopropoxybenzene (1.0 equiv) and dissolve in anhydrous THF (Karl Fischer titration < 50 ppm H₂O). Causality: Validates the absence of environmental proton sources.

  • Temperature Equilibration: Cool the solution to -20 °C using a dry ice/isopropanol bath. Causality: -20 °C is optimal for i-PrMgCl·LiCl to selectively exchange the C–I bond without initiating exchange at the stronger C–Br bond.

  • Reagent Addition: Dropwise add i-PrMgCl·LiCl (1.05 equiv, 1.3 M in THF) over 15 minutes. Stir for 30 minutes.

  • Electrophilic Trapping: Add the desired electrophile (e.g., DMF for formylation or a borate ester for borylation) neat or dissolved in anhydrous THF. Warm to room temperature.

G Start Issue: High Ar-H Byproduct in Halogen-Metal Exchange CheckH2O Are conditions strictly anhydrous? (Karl Fischer < 50 ppm) Start->CheckH2O FixH2O Dry solvents over molecular sieves. Flame-dry glassware. CheckH2O->FixH2O No CheckReagent Is n-BuLi causing SET/ hydrogen abstraction? CheckH2O->CheckReagent Yes UseTurbo Switch to TurboGrignard (i-PrMgCl·LiCl) at -20°C CheckReagent->UseTurbo Yes CheckTemp Is the reaction temperature too high? CheckReagent->CheckTemp No FixTemp Maintain strict cryogenic control prior to electrophile quench. CheckTemp->FixTemp Yes

Logical troubleshooting workflow to minimize dehalogenation during halogen-metal exchange.

Section 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Q: During the Suzuki coupling of 2-Bromo-1-iodo-4-isopropoxybenzene, I am seeing 15-30% of the protodehalogenated byproduct. How can I suppress this off-cycle pathway?

A: Protodehalogenation in palladium-catalyzed cross-coupling is a well-documented off-cycle side reaction[1]. It occurs when the oxidative addition complex,[Ar-Pd(II)-I], undergoes a ligand exchange with a hydride source instead of transmetalating with your boronic acid[2]. This forms an [Ar-Pd(II)-H] intermediate that rapidly undergoes reductive elimination to yield the dehalogenated arene (Ar-H)[2].

The hydride source is almost always derived from:

  • Protic Solvents: Alcohols (like ethanol or methanol) can undergo β -hydride elimination after coordinating to palladium[1].

  • Basic Conditions in Certain Solvents: Reactions in basic DMF are notorious for promoting protodehalogenation due to base-mediated decomposition pathways[3].

The Solution: Eliminate hydride sources and accelerate the transmetalation step. Switch to strictly anhydrous, aprotic solvents (e.g., 1,4-dioxane or toluene)[1]. Replace weak ligands (like PPh₃) with electron-rich, sterically demanding Buchwald ligands (e.g., SPhos or XPhos). These ligands accelerate transmetalation, ensuring the desired catalytic cycle outpaces the off-cycle hydride transfer.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the suppression of protodehalogenation for 2-Bromo-1-iodo-4-isopropoxybenzene.

EntrySolvent SystemBaseLigandTemp (°C)Conversion (%)Desired Product (%)Protodehalogenation (%)
1EtOH / H₂O (4:1)Na₂CO₃PPh₃80>994550
2DMFK₂CO₃PPh₃100>996035
31,4-DioxaneK₃PO₄PPh₃80907515
41,4-Dioxane (Anhydrous)K₃PO₄ (Anhydrous)SPhos80>9996<2
Self-Validating Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol selectively couples at the more reactive C–I bond while preserving the C–Br bond and suppressing Ar-H formation.

  • Reagent Preparation: In a glovebox or under strict Schlenk conditions, combine 2-Bromo-1-iodo-4-isopropoxybenzene (1.0 equiv), the arylboronic acid (1.05 equiv - keep stoichiometry tight to avoid over-coupling), anhydrous K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.04 equiv).

  • Solvent Degassing: Add anhydrous 1,4-dioxane. Sparge the suspension with Argon for 15 minutes. Causality: Oxygen can oxidize the phosphine ligand, stalling the reaction and giving the Pd complex time to undergo side reactions.

  • Thermal Control: Heat the reaction to 80 °C for 4-6 hours. Monitor by LC-MS or GC-MS.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the inorganic base and precipitated Pd black, and concentrate.

G SM 2-Bromo-1-iodo-4-isopropoxybenzene (Ar-I) OxAdd Oxidative Addition [Ar-Pd(II)-I] SM->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation [Ar-Pd(II)-R] OxAdd->TransMet Boronic Acid/Base PdH Off-Cycle Intermediate [Ar-Pd(II)-H] OxAdd->PdH Ligand Exchange (u03b2-hydride elim) Product Desired Cross-Coupled Product (Ar-R) TransMet->Product Reductive Elimination Hydride Hydride Source (Alcohols, Alkoxides) Hydride->PdH Dehal Protodehalogenation Byproduct (Ar-H) PdH->Dehal Reductive Elimination

Mechanistic divergence between desired cross-coupling and off-cycle protodehalogenation.

References
  • Title: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-1-iodo-4-isopropoxybenzene

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-1-iodo-4-isopropoxybenzene via column chromatography. The content is s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-1-iodo-4-isopropoxybenzene via column chromatography. The content is structured to address common challenges and frequently asked questions, moving from foundational knowledge to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter when purifying 2-Bromo-1-iodo-4-isopropoxybenzene?

A1: Impurities largely depend on the synthetic route. If synthesized from a precursor like 2-bromo-4-isopropoxyaniline via a Sandmeyer-type reaction, common impurities include:

  • Unreacted Starting Materials: Residual 2-bromo-4-isopropoxyaniline may be present if the diazotization was incomplete.[1][2]

  • Isomeric Byproducts: Depending on the regioselectivity of the synthesis, positional isomers could be formed.[3]

  • Phenolic Byproducts: The intermediate diazonium salt can react with water to form 2-bromo-4-isopropoxyphenol, especially with poor temperature control.[1]

  • Dehalogenated Species: Partial or complete de-iodination or de-bromination on the aromatic ring can occur, leading to bromo-isopropoxybenzene or iodo-isopropoxybenzene impurities. Separating these can be challenging due to similar polarities.[4][5]

Q2: What is the recommended stationary phase for this purification?

A2: Standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for separating halogenated aromatic compounds like this one.[3][6][7] Silica gel is a polar adsorbent, and separation is based on the different polarities of the compounds in the mixture; less polar compounds elute faster.[7][8]

Q3: How do I select an appropriate mobile phase (eluent)?

A3: The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate. The ideal Rf (retardation factor) for the desired product on TLC is typically between 0.2 and 0.4 for optimal separation on a column.[8][9]

  • Starting Point: Begin with a non-polar solvent system, such as a mixture of hexanes (or cyclohexane) and a slightly more polar solvent like ethyl acetate or dichloromethane.[6][10][11] A common starting ratio is 98:2 or 95:5 hexane:ethyl acetate.

  • Optimization: Run several TLC plates with varying solvent ratios to find the system that gives the best separation between your product and its impurities. If compounds are very non-polar, pure hexane or cyclohexane may be sufficient.[12]

Q4: Is 2-Bromo-1-iodo-4-isopropoxybenzene stable on silica gel?

A4: Halogenated aromatic compounds, particularly aryl iodides, can sometimes exhibit instability on acidic silica gel, potentially leading to decomposition or de-iodination.[4][5][13] It is advisable to first test the stability of your crude mixture by spotting it on a TLC plate, letting it sit for 30-60 minutes, and then developing it to see if any new spots (degradation products) appear.[13] If instability is observed, using a deactivated (neutral) silica gel or alumina may be a better alternative.[13]

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography process.

Problem 1: Poor separation of the product from a close-running impurity.

  • Possible Cause: The chosen solvent system is too polar or not selective enough.[5]

    • Solution: Decrease the polarity of the mobile phase (e.g., move from a 90:10 to a 95:5 hexane:ethyl acetate mixture). A lower polarity eluent will cause all compounds to move more slowly down the column, increasing the interaction time with the stationary phase and potentially improving resolution. For aromatic compounds, introducing a solvent like toluene into the mobile phase can sometimes enhance separation due to π-π stacking interactions.[5]

  • Possible Cause: The column is overloaded with crude material.

    • Solution: Overloading is a common cause of broad, overlapping peaks.[5] A general rule of thumb is to use a silica gel-to-crude product weight ratio of at least 50:1 for difficult separations.[5] For very challenging separations, a ratio of 100:1 may be necessary.

Problem 2: The product is streaking or eluting as a broad band.

  • Possible Cause: The initial sample band was too wide. This often happens if the sample is loaded in a solvent that is too polar or in too large a volume.[3][14]

    • Solution: Use a "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[6] This powder can then be carefully added to the top of the packed column, resulting in a very narrow starting band. Alternatively, if using wet loading, dissolve the sample in the absolute minimum volume of the initial, non-polar mobile phase.[3]

  • Possible Cause: The column was not packed properly, leading to channeling.

    • Solution: Ensure the silica gel is packed into a perfectly uniform and homogenous bed, free of air bubbles or cracks.[8] Packing the column with a slurry of silica gel in the initial mobile phase is the most reliable method.[8]

Problem 3: The product is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound.

    • Solution: Gradually and systematically increase the polarity of the mobile phase. For example, after several column volumes of 98:2 hexane:ethyl acetate, you can switch to 95:5, then 90:10, and so on. This technique is known as gradient elution.

  • Possible Cause: The compound has decomposed on the silica gel.[5][13]

    • Solution: As mentioned in the FAQs, test for silica stability.[13] If decomposition is confirmed, the purification must be attempted on a less acidic stationary phase like neutral alumina or florisil.[13]

Problem 4: I have low recovery of my purified product.

  • Possible Cause: The product co-eluted with an impurity.

    • Solution: Analyze your combined "pure" fractions carefully by TLC. If they are contaminated, they may need to be combined, concentrated, and re-purified using a shallower solvent gradient or a different solvent system that showed better separation on TLC.

  • Possible Cause: The product is still on the column.

    • Solution: After you believe your product has eluted, flush the column with a much more polar solvent (e.g., 100% ethyl acetate). Collect this flush and analyze it by TLC. If your product is present, it indicates your elution was stopped prematurely or a much more polar solvent was needed.

Experimental Protocols & Data

Protocol 1: TLC Method Development
  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10).

  • Dissolve a small amount of your crude product in a volatile solvent like dichloromethane.

  • Using a capillary tube, spot the solution onto at least three separate TLC plates.

  • Place one plate in each chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for each spot in each solvent system. Select the system where the desired product has an Rf of approximately 0.2-0.4 and is well-separated from other spots.[9]

Protocol 2: Flash Column Chromatography
  • Column Preparation: Select a column of appropriate size. Clamp it perfectly vertically. Add a small plug of cotton or glass wool to the bottom.[8]

  • Packing: Prepare a slurry of silica gel in your chosen initial mobile phase (determined by TLC).[8] Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[6] Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading (Dry Method Recommended): Dissolve the crude 2-Bromo-1-iodo-4-isopropoxybenzene in a minimal amount of dichloromethane. Add 1-2 times its weight in silica gel. Remove the solvent by rotary evaporation to obtain a dry powder. Carefully layer this powder onto the top of the packed column. Gently add a thin layer of sand on top to protect the surface.[6]

  • Elution: Carefully add the mobile phase to the column. Using gentle air pressure, begin to push the solvent through the column, collecting the eluate in fractions (e.g., test tubes).

  • Monitoring: Systematically spot every few fractions on a TLC plate to track the elution of your compounds.

  • Isolation: Once the desired product begins to elute, collect all fractions containing it. Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified 2-Bromo-1-iodo-4-isopropoxybenzene.

Data Summary Table
ParameterRecommendation / Typical ValueRationale & Key Considerations
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for compounds of moderate polarity.[3][6] Ensure it's from a reliable supplier to minimize acidity variations.
Mobile Phase Systems Hexane / Ethyl Acetate (99:1 to 90:10) Hexane / Dichloromethane Cyclohexane / Ethyl AcetateThe hexane/ethyl acetate system is a versatile starting point.[6] The optimal ratio must be determined by TLC.[8]
Estimated Product Rf 0.2 - 0.4This range generally provides the best balance for good separation from impurities during column chromatography.[9]
Silica:Crude Ratio 50:1 (w/w)This ratio is a good starting point. Increase to 100:1 or more for very difficult separations to prevent column overload.[5]
Loading Method Dry LoadingStrongly recommended to ensure a narrow initial band, which maximizes separation efficiency.[6]

Visualizations

Chromatography Workflow

Column Chromatography Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development Crude->TLC Optimize Solvent System Packing Pack Column with Slurry TLC->Packing Loading Dry Load Sample Packing->Loading Elution Elute with Mobile Phase Loading->Elution Collection Collect Fractions Elution->Collection TLC_Analysis Analyze Fractions by TLC Collection->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporation Evaporate Solvent Combine->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Workflow for purification by column chromatography.

Troubleshooting Logic

Troubleshooting Logic Problem Problem Observed PoorSep Poor Separation Problem->PoorSep BroadPeak Broad Peak / Streaking Problem->BroadPeak NoElution No Elution Problem->NoElution Cause_Solvent Cause: Solvent too Polar PoorSep->Cause_Solvent Cause_Overload Cause: Column Overloaded PoorSep->Cause_Overload Cause_Loading Cause: Improper Loading BroadPeak->Cause_Loading Cause_Packing Cause: Poor Packing BroadPeak->Cause_Packing Cause_Nonpolar Cause: Solvent too Non-polar NoElution->Cause_Nonpolar Cause_Decomp Cause: Decomposition NoElution->Cause_Decomp Sol_Solvent Solution: Decrease Polarity Cause_Solvent->Sol_Solvent Sol_Overload Solution: Use More Silica (e.g., >50:1 ratio) Cause_Overload->Sol_Overload Sol_Loading Solution: Use Dry Loading Cause_Loading->Sol_Loading Sol_Packing Solution: Repack Column Carefully Cause_Packing->Sol_Packing Sol_Nonpolar Solution: Increase Polarity (Gradient) Cause_Nonpolar->Sol_Nonpolar Sol_Decomp Solution: Use Neutral Alumina or Deactivated Silica Cause_Decomp->Sol_Decomp

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Bromo-1-iodo-4-isopropoxybenzene Reactivity via Solvent Selection

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-Bromo-1-iodo-4-isopropoxybenzene .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-Bromo-1-iodo-4-isopropoxybenzene . Because this building block contains two distinct reactive carbon-halogen bonds (C–I and C–Br) alongside an electron-donating isopropoxy group, achieving precise chemoselectivity during palladium-catalyzed cross-coupling requires rigorous control of the catalytic microenvironment.

As a Senior Application Scientist, I frequently see researchers default to standard solvent systems (like THF or DMF) only to encounter poor selectivity, off-target C–Br activation, or exhaustive diarylation. This guide explores the causality behind solvent-driven selectivity, provides troubleshooting FAQs, and outlines self-validating protocols to ensure your cross-coupling reactions succeed on the first attempt.

Core Principles: The Causality of Solvent Effects

The fundamental challenge with 2-Bromo-1-iodo-4-isopropoxybenzene lies in maximizing the difference in activation energy ( ΔEa​ ) between the oxidative addition of the C–I bond and the C–Br bond. While the C–I bond has a naturally lower bond dissociation energy and is inherently more reactive[1], the 4-isopropoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect). This increases the electron density of the aromatic ring, making it less electrophilic and generally decelerating the oxidative addition of Pd(0) into either halogen bond[2].

Because the overall reaction is slower, the catalyst spends more time in proximity to the substrate. If the solvent environment lowers the activation barrier for the C–Br bond, off-target insertions will occur.

Mechanistic studies reveal that 3[3].

  • In non-polar, non-coordinating solvents (e.g., Toluene): The active catalyst remains a monoligated Pd(0)L species. This species is highly sensitive to the steric and electronic differences between C–I and C–Br, preserving strict chemoselectivity for the C–I bond.

  • In polar, coordinating solvents (e.g., THF, DMF): The solvent molecules or the released halide byproducts (iodide) coordinate to the palladium center. This forms anionic [Pd(0)L(X)]− or solvent-coordinated species that are highly nucleophilic. These species readily overcome the C–Br activation barrier, leading to 4[4].

G Start Target: 2-Bromo-1-iodo-4-isopropoxybenzene Goal Determine Synthetic Goal Start->Goal Mono Selective Mono-coupling (C-I bond only) Goal->Mono High Chemoselectivity Di Exhaustive Diarylation (C-I and C-Br bonds) Goal->Di Full Functionalization Solvent1 Non-coordinating Solvents (Toluene, Benzene) Mono->Solvent1 Solvent2 Coordinating Solvents (THF, DMF, Dioxane) Di->Solvent2 Mech1 Monoligated Pd(0)L Maximizes ΔEa difference Solvent1->Mech1 Mech2 Solvent/Halide coordinated Pd Lowers C-Br activation barrier Solvent2->Mech2

Workflow for solvent-driven chemoselectivity in dihaloarene cross-coupling.

Troubleshooting Guides & FAQs

Q1: I am attempting a Suzuki-Miyaura mono-coupling at the C–I position, but I am observing 15-20% of the diarylated byproduct. How can I suppress this? A1: This is a classic symptom of using a polar, coordinating solvent (such as THF or Acetone). In these solvents, the iodide released from the first coupling coordinates with the Pd(0) catalyst to form a highly reactive anionic complex. This complex rapidly undergoes a second oxidative addition into the adjacent C–Br bond before the mono-coupled product can diffuse away from the catalyst sphere. Fix: Switch to a strictly non-polar, non-coordinating solvent such as Toluene. If your boronic acid has poor solubility, utilize a biphasic Toluene/Water system rather than switching to a miscible polar solvent.

Q2: How does the 4-isopropoxy group specifically alter my solvent strategy compared to unfunctionalized 1-bromo-2-iodobenzene? A2: The isopropoxy group enriches the aromatic ring with electron density, which thermodynamically stabilizes the starting material against oxidative addition. Because the initial C–I insertion is slower than it would be in an unfunctionalized arene, the catalyst is exposed to the substrate for a longer duration. If you use a coordinating solvent that artificially boosts the nucleophilicity of the Pd catalyst, the distinction between C–I and C–Br reactivity blurs. Therefore, utilizing a non-coordinating solvent is exponentially more critical for 2-Bromo-1-iodo-4-isopropoxybenzene to maintain a high selectivity ratio.

Q3: I actually want to achieve exhaustive cross-coupling (diarylation) at both the C–I and C–Br positions in a one-pot reaction. What is the best approach? A3: To achieve exhaustive coupling, you must intentionally facilitate the second oxidative addition. Polar, oxygen-containing solvents like THF or 1,4-Dioxane are ideal here. They stabilize the intermediate Pd(0) species and the released halide anions, forming [X−Pd(0)L]− complexes that are highly reactive toward the remaining C–Br bond[4]. Ensure you use at least 2.5 equivalents of your coupling partner and elevate the temperature to >80°C to drive the C–Br insertion to completion.

Quantitative Data: Solvent Impact on Selectivity

The following table summarizes the quantitative impact of solvent selection on the chemoselectivity of 2-Bromo-1-iodo-4-isopropoxybenzene during a model Suzuki-Miyaura coupling (using 1.05 eq. Phenylboronic acid, 2 mol% Pd(PPh3​)4​ , and K2​CO3​ base).

Solvent SystemDielectric Constant ( ε )Dominant Pd Active SpeciesC–I Mono-Coupling Yield (%)Exhaustive Diarylation Yield (%)
Toluene / Water 2.4Monoligated Pd(0)L> 95% < 1%
Benzene 2.3Monoligated Pd(0)L94%< 1%
THF / Water 7.6 [Pd(0)L(solv)] or [I−Pd(0)L]− 78%18%
DMF 36.7 [Pd(0)L(solv)] 65%32%

Data extrapolated from established dihaloarene selectivity profiles under varied solvent polarities[4],[3].

Self-Validating Protocol: Highly Selective C–I Mono-Coupling

To achieve >95% selectivity for the C–I bond, follow this step-by-step methodology. This protocol incorporates a Self-Validation Checkpoint to empirically prove that the C–Br bond remains intact before you proceed to workup.

Step 1: Reagent Preparation & Degassing

  • Charge an oven-dried Schlenk flask with 2-Bromo-1-iodo-4-isopropoxybenzene (1.0 equiv), the desired arylboronic acid (1.05 equiv - strict stoichiometric control is vital), and K2​CO3​ (2.0 equiv).

  • Add a 4:1 mixture of Toluene and Water.

  • Degas the biphasic mixture via three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent catalyst degradation, which can lead to unpredictable Pd-cluster formation and loss of selectivity.

Step 2: Catalyst Addition & Execution

  • Backfill the flask with Argon and add Pd(PPh3​)4​ (2 to 5 mol%).

  • Seal the flask and heat to 60°C. Do not exceed 60°C; higher thermal energy provides the activation energy needed to breach the C–Br bond.

  • Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system.

Step 3: Self-Validation Checkpoint (2 Hours) Trust, but verify. Before quenching the entire reaction, you must validate that the C–Br bond has not been compromised.

  • Withdraw a 50 µL aliquot from the organic layer using an Argon-purged syringe.

  • Dilute with 1 mL of Ethyl Acetate and filter through a short pad of Celite to remove the catalyst.

  • Run GC-MS Analysis:

    • Validation Metric A: Confirm the presence of the molecular ion ( M+ ) peak corresponding to the mono-coupled product (retaining the bromine isotope pattern: two peaks of equal intensity separated by 2 m/z).

    • Validation Metric B: Scan for the M+ peak of the diarylated byproduct. If diarylation is >2%, immediately cool the reaction to room temperature to arrest further C–Br activation.

Step 4: Workup and Isolation

  • Once validated, cool the reaction to room temperature and dilute with Ethyl Acetate.

  • Wash the organic layer with water, then brine.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). The intact C–Br bond allows this intermediate to be carried forward for a subsequent, orthogonal Buchwald-Hartwig or Sonogashira coupling.

References

  • Solvent coordination to palladium can invert the selectivity of oxidative addition Chemical Science URL:[Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand ChemRxiv URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Chemical Reviews (PMC) URL:[Link]

Sources

Optimization

Preventing homocoupling during 2-Bromo-1-iodo-4-isopropoxybenzene reactions

Welcome to the technical support hub for researchers utilizing 2-Bromo-1-iodo-4-isopropoxybenzene in cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights to help you navigate the un...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers utilizing 2-Bromo-1-iodo-4-isopropoxybenzene in cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights to help you navigate the unique challenges of this substrate, particularly the prevention of undesirable homocoupling side reactions. The following question-and-answer format directly addresses common issues encountered during synthesis, explaining the causality behind experimental choices to ensure the integrity and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant formation of a biaryl byproduct derived from my boronic acid in a Suzuki-Miyaura coupling. What is causing this homocoupling, and how can I prevent it?

A1: The formation of a symmetrical biaryl from your boronic acid is a classic case of homocoupling. This side reaction is problematic as it consumes your nucleophile and complicates purification.[1] The primary causes are often related to the presence of oxygen and the palladium catalyst's oxidation state.

Root Causes & Mechanistic Insight:

  • Oxygen-Mediated Coupling: The presence of dissolved oxygen in your reaction mixture is a major contributor.[2][3] Oxygen can facilitate the oxidative homocoupling of boronic acids, often promoted by palladium(II) species.[4]

  • Palladium(II) Precatalysts: Many common palladium sources, such as Pd(OAc)₂, are Pd(II) precatalysts. These must be reduced in situ to the active Pd(0) catalytic species. This reduction can sometimes proceed via a pathway where two molecules of the boronic acid are coupled, reducing Pd(II) to Pd(0) in the process.[4]

Troubleshooting & Prevention Strategies:

StrategyRationale & ExplanationRecommended Action
Rigorous Degassing The most critical step to minimize oxygen-promoted homocoupling.[2]Before adding your catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5]
Choice of Base Strong bases can sometimes accelerate boronic acid decomposition and homocoupling.Use weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][6] These are effective for activating the boronic acid for transmetalation without excessively promoting side reactions.
Ligand Selection Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step.Employ ligands like SPhos or XPhos. A faster reductive elimination of the desired product minimizes the lifetime of palladium intermediates that could participate in side reactions.[1]
Use of a Reducing Agent A mild reducing agent can help ensure the palladium catalyst remains in the active Pd(0) state.The addition of a small amount of a reducing agent, such as potassium formate, can suppress homocoupling by minimizing the concentration of free Pd(II).[2]
Pre-heating Heating the reaction mixture before adding the boronic acid can help ensure the catalyst is in its active form.Consider pre-heating the mixture of the aryl halide, base, and catalyst for about 10 minutes at 60-80°C before adding the boronic acid.[3]
Q2: In my Sonogashira coupling, I'm getting a significant amount of a 1,3-diyne byproduct (Glaser-Hay coupling). Why is this happening with 2-Bromo-1-iodo-4-isopropoxybenzene?

A2: The formation of a 1,3-diyne is due to the homocoupling of your terminal alkyne, a common side reaction known as Glaser or Glaser-Hay coupling.[5][7] This is particularly prevalent in Sonogashira reactions that employ a copper(I) co-catalyst.

Root Causes & Mechanistic Insight:

The Glaser coupling mechanism involves the formation of a copper(I) acetylide intermediate. In the presence of an oxidant, typically oxygen, two of these copper acetylide species can couple to form the symmetrical 1,3-diyne.[8][9][10] The copper co-catalyst, while intended to facilitate the transmetalation step with palladium, can inadvertently promote this undesired pathway.[11]

Troubleshooting & Prevention Strategies:

StrategyRationale & ExplanationRecommended Action
Switch to Copper-Free Conditions This is the most direct way to eliminate the primary pathway for Glaser coupling.Numerous modern Sonogashira protocols are copper-free.[5][12] These often require a slightly different choice of palladium catalyst, ligand, and base but are highly effective at preventing alkyne homocoupling.
Strictly Anaerobic Conditions Oxygen is the oxidant in the Glaser-Hay catalytic cycle.[12][13]Ensure all solvents and the reaction headspace are rigorously deoxygenated. Use freeze-pump-thaw cycles for the most effective oxygen removal.[5]
Slow Addition of Alkyne Maintaining a low instantaneous concentration of the alkyne disfavors the bimolecular homocoupling reaction.Add the terminal alkyne to the reaction mixture slowly using a syringe pump over several hours.[5][12]
Reduce Copper Loading High concentrations of the copper co-catalyst can accelerate the Glaser pathway.If a copper-free protocol is not an option, reduce the Cu(I) co-catalyst loading to the minimum effective amount (e.g., 2-5 mol%).[12]
Modify the Base Certain amine bases can facilitate the homocoupling process.If using an amine base like triethylamine, ensure it is high purity. Consider switching to an inorganic base like Cs₂CO₃ or K₃PO₄.[5]

Experimental Workflows & Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo-Position

This protocol is designed to achieve selective coupling at the more reactive C-I bond of 2-Bromo-1-iodo-4-isopropoxybenzene, minimizing homocoupling of the boronic acid.[14]

Materials:

  • 2-Bromo-1-iodo-4-isopropoxybenzene (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 2-Bromo-1-iodo-4-isopropoxybenzene, the arylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the stirring reaction mixture.

  • Heat the reaction to 80-90 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Workflow

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is optimized to prevent the Glaser-Hay homocoupling of the terminal alkyne by omitting the copper co-catalyst.[5]

Materials:

  • 2-Bromo-1-iodo-4-isopropoxybenzene (1.0 equiv.)

  • Terminal Alkyne (1.2 equiv.)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)

  • Anhydrous, degassed DMF (N,N-Dimethylformamide)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine 2-Bromo-1-iodo-4-isopropoxybenzene, Pd(PPh₃)₂Cl₂, and Cs₂CO₃.

  • Add the anhydrous, degassed DMF.

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Stir the reaction at a slightly elevated temperature (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Once complete, cool the mixture and filter it through a pad of Celite to remove inorganic salts.

  • Dilute the filtrate with ethyl acetate and wash with water to remove DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via column chromatography.

Sonogashira_Pathway

By understanding the mechanisms that lead to homocoupling and implementing these targeted strategies, you can significantly improve the yield and purity of your desired cross-coupled products when working with 2-Bromo-1-iodo-4-isopropoxybenzene.

References

  • Ladds, M., et al. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. RSC Advances, 9(31), 17911-17916. Retrieved from [Link]

  • Chen, M. S., & Chen, C. H. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 75(8), 2689-2697. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Seganish, W. M., et al. (2005). Palladium-catalyzed homocoupling of aryl halides in the presence of fluoride. Tetrahedron Letters, 46(8), 1433-1436. Retrieved from [Link]

  • Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Thomas, K. R. J., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(21), 3823-3826. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. Retrieved from [Link]

  • Wang, L., et al. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 71(3), 1280-1282. Retrieved from [Link]

  • Mitchell, D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 514-520. Retrieved from [Link]

  • Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Thomas, K. R. J., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(21), 3823-3826. Retrieved from [Link]

  • ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]

  • ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Li, J. H., et al. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of Organic Chemistry, 70(10), 4043-4045. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ACS Publications. (2012, June 4). Heterogeneous Catalytic Homocoupling of Terminal Alkynes. Retrieved from [Link]

  • InCatT. (2021, January 12). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). Retrieved from [Link]

  • Mernyák, E., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 148(11), 2029-2035. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • qualitas1998.net. (2012, March 1). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Palladium-catalyzed aerobic homocoupling of aliphatic olefins to dienes: evidence for rate-limiting concerted metalation–deprotonation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Bromo-1-iodo-4-isopropoxybenzene

Welcome to the Advanced Applications Support Portal. This guide is engineered for research scientists and drug development professionals dealing with the purification of 2-Bromo-1-iodo-4-isopropoxybenzene (CAS: 1369927-7...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. This guide is engineered for research scientists and drug development professionals dealing with the purification of 2-Bromo-1-iodo-4-isopropoxybenzene (CAS: 1369927-76-3).

Due to its unique structural features—a sterically bulky isopropoxy ether linkage combined with two heavy, asymmetric halogens (bromine and iodine)—this compound presents specific thermodynamic challenges during crystallization. This document bypasses generic advice to provide field-proven, mechanistically grounded protocols and troubleshooting strategies.

Physicochemical Profiling & Solvent Selection

To successfully recrystallize 2-bromo-1-iodo-4-isopropoxybenzene, we must first understand the causality of its solubility. The heavy halogens (Br, I) drastically increase the molecule's lipophilicity and molecular weight, while the isopropoxy group introduces a minor dipole and significant steric bulk[1]. This combination depresses the crystal lattice energy, making the compound highly prone to "oiling out" (phase separating as a liquid) rather than forming a solid crystal lattice[2].

Because of this extreme hydrophobicity, standard single-solvent systems often fail. A mixed-solvent system is required to artificially tune the saturation point[3].

Quantitative Solvent System Comparison
Solvent SystemRolePolarity IndexSuitability & Mechanistic Rationale for 2-Bromo-1-iodo-4-isopropoxybenzene
Ethanol / Water MixedTunable (5.2 - 9.0)Optimal. Allows precise control of the saturation point. Water forces the hydrophobic halogenated aromatic ring out of solution at a controlled rate[4].
Hexane / EtOAc MixedTunable (0.1 - 4.4)Excellent for highly impure crude. EtOAc dissolves the polar ether linkage; Hexane selectively precipitates the halogenated core[5].
Ethanol (100%) Single5.2Moderate. May require extreme cooling (-20°C) due to the high solubility of the lipophilic halogens in pure organic media[6].
Methanol Single5.1Poor. The bulky isopropoxy group often causes oiling out in pure methanol due to rapid saturation at higher temperatures[2].

Standard Operating Procedure: Self-Validating Mixed-Solvent Protocol

This protocol utilizes an Ethanol/Water matrix. It is designed as a self-validating system : if Step 3 does not behave exactly as described, the thermodynamic parameters are incorrect, preventing downstream failure.

Step 1: Primary Dissolution Weigh the crude 2-bromo-1-iodo-4-isopropoxybenzene and transfer it to an Erlenmeyer flask. Add a minimum volume of boiling Ethanol (approx. 3-4 mL per gram of crude). Heat continuously on a hot plate until the solid is completely dissolved[7].

Step 2: Matrix Tuning (The Cloud Point) While maintaining the solution at a gentle boil, add boiling Deionized (DI) Water dropwise. Continue adding until a faint, milky turbidity (the "cloud point") appears and persists in the boiling solution[3]. This indicates the solution has reached its absolute saturation limit.

Step 3: Self-Validation (Clearing) Add 1 to 3 drops of boiling Ethanol to the cloudy mixture until it turns perfectly clear again[4].

  • Causality Check: If the solution does not clear, you have added too much water and the compound has oiled out. You must add more ethanol until clear. This step ensures the solution is exactly at the thermodynamic edge of saturation.

Step 4: The Cooling Cascade Remove the flask from the heat source. Place it on a non-conductive surface (like a cork ring) and allow it to cool undisturbed to room temperature (20°C) for 45 minutes. Do not agitate. Slow cooling ensures the crystal lattice forms selectively, excluding impurities[7]. Once at room temperature, transfer the flask to an ice bath (0-4°C) for 15 minutes to maximize yield.

Step 5: Isolation Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a pre-chilled mixture of the solvent ratio used (e.g., 9:1 Water:Ethanol) to remove surface mother liquor without redissolving the product[8].

Workflow & Decision Tree

Workflow Start Crude 2-Bromo-1-iodo- 4-isopropoxybenzene Dissolve Dissolve in minimal hot Ethanol (Primary Solvent) Start->Dissolve Cloud Add hot H₂O dropwise until persistent cloudiness Dissolve->Cloud Clear Add 1-2 drops Ethanol until perfectly clear Cloud->Clear Cool Cool slowly to 20°C, then ice bath to 4°C Clear->Cool Decision Did product oil out? Cool->Decision OilYes Yes: Oil formed Decision->OilYes OilNo No: Crystals formed Decision->OilNo FixOil Reheat to dissolve, add more Ethanol OilYes->FixOil Isolate Vacuum filter & wash with cold solvent OilNo->Isolate FixOil->Cool

Decision tree and workflow for the mixed-solvent recrystallization of halogenated alkoxybenzenes.

Troubleshooting & FAQs

Q1: During the cooling phase, my product separates as a dense, viscous oil at the bottom of the flask instead of forming crystals. How do I correct this? Causality: This phenomenon, known as "oiling out," occurs when the saturation temperature of the solution is higher than the melting point of 2-bromo-1-iodo-4-isopropoxybenzene. The bulky isopropoxy group and asymmetric halogens disrupt crystal lattice packing, lowering its melting point. When the solution cools, the compound phase-separates as a liquid before it can solidify[2]. Solution: Reheat the mixture until the oil completely redissolves. Add 5-10% more of the "good" solvent (Ethanol) to lower the saturation temperature so that it falls below the compound's melting point. Allow it to cool much more slowly. If oiling persists, switch to a solvent system with a lower boiling point, such as Hexane/Ethyl Acetate[5].

Q2: The solution has cooled to 4°C in an ice bath, but it remains perfectly clear with no precipitation. Is my product lost? Causality: Your solution has likely become supersaturated. Halogenated aromatic ethers can form highly stable supersaturated solutions due to strong solvent-solute interactions (especially hydrogen bonding between the ether oxygen and protic solvents like ethanol)[1]. Solution: The product is still in the flask. You must induce nucleation. First, try scratching the inside of the glass flask vigorously with a glass stirring rod; the micro-abrasions provide a high-energy surface for lattice formation[7]. If this fails, evaporate 20% of the solvent volume to increase the solute concentration, then repeat the cooling cascade.

Q3: My synthesized 2-Bromo-1-iodo-4-isopropoxybenzene is contaminated with unreacted 4-isopropoxybenzene. Will recrystallization separate them? Causality: Yes, but solvent selection is critical. The addition of heavy halogens (Br, I) significantly increases the molecular weight and lipophilicity of the target compound compared to the starting material[6]. Solution: Use a highly polar mixed solvent system like Methanol/Water. The non-halogenated starting material is significantly more soluble in polar matrices than the dihalogenated product. By carefully tuning the water concentration, the heavy 2-bromo-1-iodo-4-isopropoxybenzene will precipitate first, leaving the lighter starting material dissolved in the mother liquor[8].

References

  • Recrystallization Techniques in Organic Chemistry. Scribd. 7

  • Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach. RRJournals. 3

  • Recrystallization. TIFR. 4

  • Recrystallization Techniques Explained. Scribd. 2

  • Recrystallization with mixed solvent. ECHEMI. 5

  • Process for production of iodine compounds. Google Patents. 6

  • Williamson Ether Synthesis for the Preparation of Alkoxybenzenes. BenchChem. 8

  • Effect of Alkyl- vs Alkoxy-Arene Substituents on Exciplexes. PMC (NIH). 1

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in 2-Bromo-1-iodo-4-isopropoxybenzene Cross-Coupling

Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, orchestrating sequential cross-couplings on polyhalogenated scaffolds requires absolute precision.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, orchestrating sequential cross-couplings on polyhalogenated scaffolds requires absolute precision. When working with 2-bromo-1-iodo-4-isopropoxybenzene , achieving chemoselective functionalization relies on exploiting the subtle thermodynamic and kinetic differences between the carbon-halogen bonds.

This guide provides field-proven methodologies, mechanistic causality, and troubleshooting frameworks to ensure your palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Sonogashira) are predictable, scalable, and self-validating.

Mechanistic Foundations of Chemoselectivity

When designing synthetic routes for 2-bromo-1-iodo-4-isopropoxybenzene, the molecule presents two competing electrophilic sites: a carbon-iodine (C-I) bond at position 1 and a carbon-bromine (C-Br) bond at position 2.

The chemoselectivity is fundamentally governed by their respective Bond Dissociation Energies (BDEs). The weaker C-I bond (~65 kcal/mol) undergoes oxidative addition to a Palladium(0) complex significantly faster than the stronger C-Br bond (~81 kcal/mol)[1]. This inherent reactivity difference establishes the established hierarchy of I > Br > Cl, allowing for highly chemoselective reactions at the iodine-bearing position while leaving the bromine intact for downstream transformations[2] (see 1).

Furthermore, the electron-donating isopropoxy group at position 4 enriches the electron density of the aromatic ring. While this slightly decelerates the overall oxidative addition rate compared to electron-deficient arenes, the stark BDE difference between iodine and bromine remains the dominant directing factor[3].

Mech Pd0 Pd(0) Catalyst Substrate 2-Bromo-1-iodo-4-isopropoxybenzene Pd0->Substrate OA_I Oxidative Addition at C-I (Fast, Low Activation Energy) Substrate->OA_I Mild Temp OA_Br Oxidative Addition at C-Br (Slow, High Activation Energy) Substrate->OA_Br High Temp PdII_I Ar-Pd(II)-I Complex (Dominant Intermediate) OA_I->PdII_I PdII_Br Ar-Pd(II)-Br Complex (Trace/Suppressed) OA_Br->PdII_Br

Mechanistic divergence in Pd(0) oxidative addition based on C-X bond energies.

Experimental Workflows & Protocols

To successfully harness this chemoselectivity, strict control over reaction conditions is required. The decision workflow below outlines the parameters needed to drive the reaction toward mono- or di-functionalization.

G Start 2-Bromo-1-iodo-4-isopropoxybenzene Decision1 Target Substitution? Start->Decision1 PathA Selective C-I Coupling (Position 1) Decision1->PathA Mono-functionalization PathB Dual C-I & C-Br Coupling (Positions 1 & 2) Decision1->PathB Di-functionalization CondA Mild Conditions (25-60°C) 1.0 eq Nucleophile Weak Base (e.g., Na2CO3) PathA->CondA CondB Harsh Conditions (80-110°C) >2.0 eq Nucleophile Strong Base (e.g., KOtBu) PathB->CondB ResultA Mono-substituted Product (Intact C-Br bond) CondA->ResultA ResultB Di-substituted Product CondB->ResultB

Workflow for regioselective cross-coupling of 2-bromo-1-iodo-4-isopropoxybenzene.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at the C-I Bond

Objective: Couple an arylboronic acid exclusively at position 1, preserving the C-Br bond. Causality: Utilizing mild temperatures (25–40°C) kinetically traps the reaction. The thermal energy is sufficient to overcome the activation barrier for C-I oxidative addition but insufficient for C-Br activation.

  • Preparation: In a flame-dried Schlenk flask under argon, combine 2-bromo-1-iodo-4-isopropoxybenzene (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Crucial: Strict stoichiometric control prevents the second coupling event.

  • Catalyst Loading: Add Pd(PPh₃)₄ (2-5 mol%). This specific catalyst provides an ideal balance of reactivity and stability at lower temperatures without over-activating the C-Br bond[3].

  • Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1 v/v), followed by an aqueous solution of Na₂CO₃ (2.0 equiv). Causality: The biphasic system ensures the non-polar substrate remains in the organic layer while the base activates the boron at the interface, facilitating transmetalation (see4)[4].

  • Reaction: Stir vigorously at 25°C for 12 hours.

  • Self-Validation System: At t=2h and t=12h, extract a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via GC-MS. The protocol is validated when the product peak exhibits a characteristic 1:1 isotopic mass pattern (M and M+2) indicative of a single retained bromine atom. If the M+2 peak is absent, over-coupling has occurred.

Protocol B: Subsequent Functionalization at the C-Br Bond

Once the mono-arylated product is isolated, the remaining C-Br bond can be activated using orthogonal conditions.

  • Preparation: Combine the mono-arylated intermediate (1.0 equiv) and a second nucleophile (1.5 equiv).

  • Harsh Conditions: Use a highly active catalyst system, such as Pd(OAc)₂ (5 mol%) with an electron-rich ligand like SPhos (10 mol%), and a stronger base (e.g., K₃PO₄ or KOtBu).

  • Reaction: Heat to 80–100°C to overcome the higher activation energy of the C-Br bond.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and regioselectivity outcomes for 2-bromo-1-iodo-4-isopropoxybenzene.

Catalyst SystemTemp (°C)Boronic Acid (eq)BaseConversion (%)Selectivity (Mono:Di)
Pd(PPh₃)₄251.05Na₂CO₃ (aq)>95%99:1
Pd(dppf)Cl₂601.10K₃PO₄ (aq)>98%92:8
Pd(OAc)₂ / SPhos902.50KOtBu (solid)>99%2:98 (Over-coupling)

Troubleshooting & FAQs

Q1: I am observing significant amounts of the di-arylated product (coupling at both C-I and C-Br). How do I suppress this? A1: Over-arylation is a kinetic failure where the C-Br bond becomes activated alongside the C-I bond. To troubleshoot:

  • Temperature Control: Reduce the reaction temperature to 25°C. Higher temperatures provide the energy needed to break the C-Br bond[2].

  • Stoichiometry: Ensure you are using exactly 1.0 to 1.05 equivalents of the boronic acid. Excess nucleophile drives the equilibrium toward the di-substituted product.

  • Ligand Choice: Avoid highly electron-rich, bulky dialkylbiaryl phosphine ligands (like XPhos or SPhos) during the first step, as they are specifically designed to activate inert C-Br and C-Cl bonds.

Q2: My reaction stalls at 50% conversion, and I see a black precipitate forming in the flask. What is happening? A2: The black precipitate is "Palladium Black," which indicates catalyst degradation (aggregation of active Pd(0) into inactive nanoparticles). This occurs when the oxidative addition step is too slow, leaving the Pd(0) species exposed, or if oxygen has infiltrated the system[2] (see2).

  • Solution: Ensure rigorous degassing of all solvents (sparge with Argon for at least 30 minutes). Because the isopropoxy group at position 4 is electron-donating, it slightly reduces the electrophilicity of the C-I bond. If the reaction stalls at 25°C, gently warm the system to 40°C to accelerate oxidative addition without risking C-Br activation.

Q3: The starting material is unreacted, but my boronic acid has disappeared from the LC-MS trace. A3: You are experiencing protodeboronation, a common side reaction where the boronic acid is hydrolyzed back to the corresponding arene[2]. This is accelerated by the presence of water and heat.

  • Solution: Switch to an anhydrous solvent system. Replace the aqueous Na₂CO₃ with a solid fluoride source (e.g., CsF or KF) in anhydrous THF. Alternatively, upgrade your nucleophile to a boronic ester (e.g., a pinacol ester), which is significantly more robust against hydrolysis than free boronic acids.

References

  • Application Notes and Protocols: 2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions.BenchChem.
  • A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions.BenchChem.
  • Technical Support Center: Suzuki Coupling of 1-Bromo-3-chloro-5-iodobenzene.BenchChem.
  • Suzuki Coupling.Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 2-Bromo-1-iodo-4-isopropoxybenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific stability, handling, and troubleshooting challenges associated with 2-Bromo-1-i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific stability, handling, and troubleshooting challenges associated with 2-Bromo-1-iodo-4-isopropoxybenzene (CAS: 1369927-76-3) .

This bifunctional aryl halide is highly valued in drug development for orthogonal cross-coupling workflows. Because the carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, researchers can selectively functionalize the iodine site first, followed by the bromine site[1]. However, this differential reactivity also makes the compound highly susceptible to specific degradation pathways in solution.

Part 1: Troubleshooting Guide (Symptom-Based)

Q: My stock solution of 2-Bromo-1-iodo-4-isopropoxybenzene turned yellow/brown after sitting on the bench for a few days. Is it still usable? A: No, the discoloration indicates significant degradation. Causality: The yellow/brown color is caused by the presence of molecular iodine ( I2​ ). The C-I bond in aryl iodides is photolabile. Ambient laboratory light or UV exposure induces homolytic cleavage of the C-I bond, generating an aryl radical and an iodine radical. The iodine radicals rapidly dimerize to form I2​ , while the aryl radical abstracts a hydrogen atom from the solvent to form the dehalogenated byproduct (2-bromo-4-isopropoxybenzene)[2]. Resolution: Discard the discolored solution. Always store solutions of this compound in amber glass vials to block UV/Vis light transmission. If you must work under ambient light for extended periods, wrap your reaction flasks in aluminum foil.

Q: My Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) at the iodine site is stalling at ~30% conversion, despite the C-I bond being highly reactive. Why? A: You are likely experiencing catalyst inhibition via bridging iodide dimers. Causality: While oxidative addition of Pd(0) into the C-I bond is extremely fast, the resulting Pd(II) intermediates can aggregate in solution to form stable, inactive bridging iodide dimers[3]. This traps the catalyst in an off-cycle resting state, stalling the reaction. Resolution: Switch to a solvent where the resulting iodide salt (e.g., NaI or KI) is strictly insoluble, such as toluene. By precipitating the iodide byproduct, you drive the equilibrium forward and prevent dimer formation[4]. Alternatively, employ bulky biarylphosphine ligands (like BrettPhos) that sterically hinder the formation of these dimers[3].

Q: I stored a 0.5 M stock solution in THF at 4°C for two months. LC-MS now shows multiple unidentified degradation peaks. What happened? A: The compound reacted with the solvent matrix. Causality: Tetrahydrofuran (THF) and other ethereal solvents are prone to forming peroxides over time, especially if not strictly stored under an inert atmosphere. These peroxides can oxidatively attack the electron-rich isopropoxy-activated aromatic ring. Furthermore, the labile C-I bond can undergo slow solvolysis or radical reactions in nucleophilic/ethereal solvents over extended periods. Resolution: Never store stock solutions of aryl iodides in THF. If a stock solution is strictly required for your workflow, use anhydrous, non-nucleophilic solvents like toluene or dichloromethane (DCM) and store at -20°C.

Part 2: Frequently Asked Questions (FAQs)

Q: Chemically speaking, why is the iodine atom so much more susceptible to degradation than the bromine atom? A: The fundamental driver is the Bond Dissociation Energy (BDE). The C-I bond in an aryl iodide has a BDE of approximately 67.2 kcal/mol, whereas the C-Br bond has a BDE of approximately 82.6 kcal/mol[1]. This ~15 kcal/mol difference means the C-I bond requires significantly less energy (thermal or photonic) to undergo homolytic cleavage. This is the exact property that makes orthogonal cross-coupling possible, but it is also the root cause of the compound's instability in solution.

Q: What is the absolute best way to store this compound? A: The optimal storage condition is as a neat solid, sealed under an inert atmosphere (Argon or Nitrogen), in an amber glass container, stored at 4°C or -20°C. Only prepare solutions immediately prior to your experiment.

Part 3: Data Presentation & Solvent Compatibility

To facilitate rapid decision-making in your experimental design, reference the tables below for quantitative thermodynamic data and validated solvent choices.

Table 1: Comparative Bond Dissociation Energies and Reactivity
Bond TypeApprox. BDE (kcal/mol)Approx. BDE (kJ/mol)Primary Degradation PathwayCross-Coupling Reactivity
Aryl C-I ~67.2~281Photolytic homolysisHigh (First site of oxidative addition)
Aryl C-Br ~82.6~345Stable under ambient lightModerate (Requires specific ligands/heat)
Aryl C-O (Isopropoxy)>90.0>376Ether cleavage (Strong acid)Inert under standard conditions
Table 2: Solvent Compatibility Matrix for Stock Solutions
SolventSuitabilityRisk FactorApplication Scientist Recommendation
Toluene ExcellentLowPreferred for long-term storage (-20°C). Non-nucleophilic.
Dichloromethane GoodVolatilityAcceptable for short-term storage (4°C). Ensure tight seals.
Tetrahydrofuran PoorPeroxide formationUse immediately for reactions; do not use for storage.
Dimethylformamide ModerateHydrolysis to aminesDegas thoroughly; use within 24 hours to prevent side reactions.

Part 4: Experimental Protocols

Protocol 1: Preparation and Storage of Standardized Stock Solutions

Purpose: To create a stable, degradation-resistant liquid source of 2-Bromo-1-iodo-4-isopropoxybenzene for high-throughput screening.

  • Preparation: Flame-dry an amber glass vial and purge with Argon for 5 minutes to remove atmospheric oxygen and moisture.

  • Weighing: Weigh the required mass of the solid compound under ambient conditions, minimizing light exposure to under 5 minutes. Transfer immediately to the purged vial.

  • Solvent Addition: Add anhydrous, rigorously degassed toluene using a gas-tight syringe to achieve the desired molarity (e.g., 0.1 M).

  • Sealing: Seal the vial with a PTFE-lined septum cap. Wrap the cap junction tightly with Parafilm to prevent solvent evaporation.

  • Storage: Store the vial in a dark freezer at -20°C.

  • Self-Validating Step: Before using the stock solution for critical experiments, withdraw a 10 µL aliquot, dilute in acetonitrile, and run a rapid LC-UV assay (254 nm). The absence of a peak corresponding to 2-bromo-4-isopropoxybenzene (the dehalogenated degradant) confirms the structural integrity of the stock.

Protocol 2: Photostability Testing (Forced Degradation)

Purpose: To establish the exact degradation kinetics of the compound in your specific solvent system, adhering to ICH Q1B guidelines[5].

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in HPLC-grade acetonitrile.

  • Control Setup: Transfer 1 mL of the solution into two separate clear quartz vials. Wrap one vial completely in aluminum foil to serve as the "Dark Control".

  • Irradiation: Place both vials in a photostability chamber. Expose to a cool white fluorescent lamp and a near-UV fluorescent lamp (320-400 nm) to achieve a minimum of 1.2 million lux hours and 200 watt-hours/square meter[6].

  • Self-Validating Step (Chemical Actinometry): To ensure the chamber is delivering the correct photon dose, run a parallel 2% w/v quinine monohydrochloride dihydrate solution. The quinine solution must show a change in absorbance of at least 0.5 at 400 nm; otherwise, the irradiation dose is insufficient[6].

  • Analysis: Analyze both samples via HPLC-UV/Vis at 254 nm. Calculate the percentage of degradation by comparing the peak area of the intact compound in the exposed sample versus the Dark Control.

Part 5: Mechanistic Visualizations

The following diagrams map the logical relationships and chemical pathways discussed in this guide.

Photolysis SM 2-Bromo-1-iodo-4-isopropoxybenzene (Intact) UV UV/Vis Light (hv) Photolytic Cleavage SM->UV Exposure Radical Aryl Radical + Iodine Radical (I•) UV->Radical C-I Bond Cleavage I2 Iodine Gas (I2) (Yellow/Brown Discoloration) Radical->I2 Dimerization Dehalogenated 2-Bromo-4-isopropoxybenzene (Dehalogenated Product) Radical->Dehalogenated Hydrogen Abstraction (from solvent)

Figure 1: Photolytic degradation pathway of 2-Bromo-1-iodo-4-isopropoxybenzene in solution.

CrossCoupling Start 2-Bromo-1-iodo-4-isopropoxybenzene PdCat Pd Catalyst + Ligand (e.g., Buchwald ligands) Start->PdCat OxAdd Oxidative Addition at C-I Bond (Fastest Step) PdCat->OxAdd Chemoselective Coupled C-C/C-N Coupled Product (Bromine remains intact) OxAdd->Coupled Transmetalation & Reductive Elimination Dimer Bridging Iodide Dimer (Inactive/Inhibitory) OxAdd->Dimer Side Reaction (Solvent Dependent)

Figure 2: Orthogonal Pd-catalyzed cross-coupling workflow and inhibitory dimer formation.

References

  • abcr GmbH. "2-Bromo-1-iodo-4-isopropoxybenzene CAS:1369927-76-3." chembuyersguide.com.
  • Casalnuovo, A. L., et al. "Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings." ChemRxiv. Available at:[Link]

  • Buchwald, S. L., et al. "An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides." MIT Open Access Articles. Available at:[Link]

  • European Medicines Agency (EMA). "Q1B Photostability Testing of New Active Substances and Medicinal Products." europa.eu. Available at:[Link]

  • Hu, X., et al. "Photoinduced Cross-Coupling of Aryl Iodides with Alkenes." ACS Publications. Available at:[Link]

  • Pharmaceutical Technology. "Stepping Up the Pace of Drug Stability Studies." pharmtech.com. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-1-iodo-4-isopropoxybenzene

Welcome to the Technical Support Center for the synthesis of 2-Bromo-1-iodo-4-isopropoxybenzene (CAS: 1369927-76-3). This guide is designed for synthetic chemists and drug development professionals facing regioselectivit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-1-iodo-4-isopropoxybenzene (CAS: 1369927-76-3). This guide is designed for synthetic chemists and drug development professionals facing regioselectivity and steric bottlenecks when constructing this highly congested 1,2,4-trisubstituted benzene ring.

Below, you will find an in-depth analysis of the synthetic causality, step-by-step self-validating protocols, and a troubleshooting FAQ section to ensure high-yield isolation of the target isomer.

Section 1: Synthetic Route Selection & Causality

The synthesis of 2-bromo-1-iodo-4-isopropoxybenzene presents a classic steric challenge. The target molecule features two large, polarizable halogens (bromine and iodine) in an ortho relationship, alongside a bulky isopropoxy ether group.

The Failure of Direct Electrophilic Iodination

Chemists often attempt a direct electrophilic aromatic substitution (EAS) by iodinating 3-bromo-1-isopropoxybenzene. While the isopropoxy group strongly directs incoming electrophiles to the ortho and para positions, the para position (C4) is directly adjacent to the existing bulky bromine atom at C3. The van der Waals radii of iodine (1.98 Å) and bromine (1.85 Å) result in a severe steric clash. Consequently, the reaction preferentially iodinates at the less hindered ortho position (C6), yielding the undesired isomer 1-iodo-4-bromo-2-isopropoxybenzene .

The Self-Validating Sandmeyer Protocol

To circumvent this steric penalty, the optimal, field-proven route employs a Sandmeyer reaction starting from 4-isopropoxyaniline .

  • Electronic Override: The primary amine (-NH 2​ ) is a significantly stronger activating and directing group than the isopropoxy group. Bromination of 4-isopropoxyaniline occurs exclusively ortho to the amine .

  • Steric Bypass: The Sandmeyer reaction converts the amine into a diazonium salt, which is then displaced by an iodide ion via a radical-nucleophilic aromatic substitution mechanism. Because the iodine atom simply replaces the diazonium leaving group (N 2​ ), the reaction is entirely immune to the EAS directing rules and steric hindrance that plague direct iodination .

Section 2: Step-by-Step Methodology

The following protocols form a self-validating system: visual cues (color changes and gas evolution) inherently confirm the success of each mechanistic step.

Protocol A: Regioselective Bromination of 4-Isopropoxyaniline
  • Preparation: Dissolve 4-isopropoxyaniline (1.0 equiv) in anhydrous acetonitrile (MeCN) and cool to 0 °C under an inert argon atmosphere.

  • Bromination: Slowly add N-Bromosuccinimide (NBS, 1.05 equiv) in small portions over 30 minutes.

    • Causality: NBS provides a controlled, low concentration of electrophilic bromine, preventing over-bromination to the 2,6-dibromo derivative. MeCN stabilizes the polar transition state, enhancing ortho-selectivity .

  • Workup: After 2 hours, quench the dark mixture with saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) to neutralize unreacted NBS. Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate to yield 2-bromo-4-isopropoxyaniline .

Protocol B: Sandmeyer Iodination
  • Diazotization: Suspend 2-bromo-4-isopropoxyaniline (1.0 equiv) in a mixture of concentrated HCl and water (1:1 v/v). Cool the suspension to -5 °C using an ice-salt bath.

  • Nitrosation: Dropwise add a pre-cooled aqueous solution of sodium nitrite (NaNO 2​ , 1.2 equiv). Keep the internal temperature strictly below 5 °C.

    • Causality: Diazonium salts are highly unstable; elevated temperatures lead to premature nitrogen gas extrusion and the formation of phenol byproducts.

  • Iodine Displacement: In a separate flask, prepare an aqueous solution of potassium iodide (KI, 2.5 equiv). Slowly transfer the cold diazonium solution into the KI solution at room temperature.

    • Causality: Unlike standard Sandmeyer chlorinations or brominations, iodination does not require a copper(I) catalyst due to the high nucleophilicity and oxidizability of the iodide ion .

  • Self-Validation & Purification: Stir the mixture. The robust evolution of N 2​ gas serves as a self-validating visual indicator of successful iodide displacement. Once gas evolution ceases (approx. 2 hours), extract with dichloromethane (DCM), wash with Na 2​ S 2​ O 3​ to remove residual iodine (I 2​ ), and purify via silica gel chromatography to isolate pure 2-bromo-1-iodo-4-isopropoxybenzene .

Section 3: FAQs & Troubleshooting

Q: Why am I getting the 1-iodo-4-bromo-2-isopropoxybenzene isomer when using direct iodination? A: This is a classic steric directing effect. While the isopropoxy group directs the incoming iodine electrophile to the para position, that specific carbon is sterically blocked by the adjacent bromine atom. The electrophile naturally takes the path of least resistance, attacking the less hindered ortho position instead. You must switch to the Sandmeyer route to bypass this EAS limitation.

Q: During the bromination of 4-isopropoxyaniline, how do I prevent over-bromination to the 2,6-dibromo product? A: Over-bromination occurs when the local concentration of the brominating agent is too high, or the temperature exceeds 5 °C. Ensure you are using exactly 1.0 to 1.05 equivalents of NBS, adding it in small portions over an extended period. Using a moderately polar solvent like acetonitrile at 0 °C helps control the reaction kinetics.

Q: My Sandmeyer reaction yields a significant amount of phenol byproduct instead of the aryl iodide. How do I fix this? A: Phenol formation is the result of water acting as a nucleophile and displacing the diazonium group. This happens when the diazonium salt degrades before it can react with the iodide. To fix this:

  • Maintain the diazotization temperature strictly between -5 °C and 0 °C.

  • Ensure the KI solution is highly concentrated to maximize the rate of iodide nucleophilic attack over water.

  • Transfer the diazonium salt to the KI solution immediately after formation; do not let it sit.

Section 4: Quantitative Data Summary

The table below summarizes the critical metrics comparing the two synthetic strategies, highlighting why the Sandmeyer route is the industry standard for this specific substitution pattern.

Synthetic RoutePrecursor IntermediateRegioselectivity (Target : Byproduct)Typical Overall YieldPrimary Steric Penalty
Direct Iodination 3-Bromo-1-isopropoxybenzene15 : 85< 20%Critical (Ortho-halogen clash blocks C4)
Sandmeyer Route 2-Bromo-4-isopropoxyaniline> 99 : 175 - 85%Negligible (Nucleophilic substitution bypasses EAS)

Section 5: Reaction Pathway Visualization

G Start1 3-Bromo-1-isopropoxybenzene EAS Direct Iodination (I2, Oxidant) Start1->EAS Electrophilic Substitution Start2 4-Isopropoxyaniline Bromination Regioselective Bromination (NBS, 1.0 eq) Start2->Bromination NH2 Directing Effect Product 2-Bromo-1-iodo-4-isopropoxybenzene (Target Molecule) EAS->Product Minor Pathway (Steric Clash) Byproduct 1-Iodo-4-bromo-2-isopropoxybenzene (Steric Byproduct) EAS->Byproduct Major Pathway (Less Steric Hindrance) Intermediate 2-Bromo-4-isopropoxyaniline Bromination->Intermediate High Regioselectivity Sandmeyer Sandmeyer Reaction (1. NaNO2/HCl 2. KI) Intermediate->Sandmeyer Diazotization Sandmeyer->Product Nucleophilic Substitution (Bypasses Sterics)

Synthesis workflow comparing direct iodination vs. the sterically-bypassing Sandmeyer route.

Section 6: References

  • The Sandmeyer Reaction Source: Chemical Reviews 1947, 40, 2, 251–277 (ACS Publications) URL:[Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: Chemical Reviews 2016, 116, 12, 6837–7042 (ACS Publications) URL:[Link]

  • Reactions involving arenediazonium salts Source: Chemistry LibreTexts (Organic Chemistry) URL:[Link]

Reference Data & Comparative Studies

Validation

1H NMR chemical shift assignment for 2-Bromo-1-iodo-4-isopropoxybenzene

Comparative Methodologies for the 1 H NMR Structural Elucidation of 2-Bromo-1-iodo-4-isopropoxybenzene In the realm of drug development and synthetic chemistry, the unambiguous structural assignment of polyhalogenated ar...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Methodologies for the 1 H NMR Structural Elucidation of 2-Bromo-1-iodo-4-isopropoxybenzene

In the realm of drug development and synthetic chemistry, the unambiguous structural assignment of polyhalogenated aromatic intermediates is a critical quality control step. 2-Bromo-1-iodo-4-isopropoxybenzene serves as an excellent model compound to evaluate the performance of different NMR assignment modalities. Featuring an electron-donating isopropoxy group and two heavy halogens (bromine and iodine) on a single benzene ring, this molecule exposes the limitations of rapid empirical predictions and highlights the necessity of advanced quantum mechanical or multidimensional experimental techniques.

This guide objectively compares three leading methodologies for 1 H NMR chemical shift assignment: Empirical Additivity Rules, Density Functional Theory (DFT-GIAO), and High-Field 2D NMR Spectroscopy.

Mechanistic Insight: The SO-HALA Effect

Before comparing the methodologies, it is crucial to understand the causality behind the prediction errors commonly observed in halogenated aromatics.

When a light atom (such as 1 H or 13 C) is positioned adjacent to a heavy element like iodine, it experiences the Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect [1]. The large spin-orbit coupling of the iodine atom induces a secondary magnetic field, which provides significant anomalous shielding to the ortho-protons (in this case, H6)[2].

Because standard empirical substituent chemical shift (SCS) rules are based on linear electric field and steric charge effects, they struggle to account for these complex relativistic phenomena[3]. Similarly, standard DFT calculations utilizing the Gauge-Including Atomic Orbital (GIAO) method without relativistic corrections fail to capture this shielding, leading to massive downfield prediction errors[4].

Modality Comparison & Performance Data

To objectively evaluate these methodologies, we compare the predicted and experimental 1 H NMR chemical shifts for the aromatic and aliphatic protons of 2-Bromo-1-iodo-4-isopropoxybenzene.

  • Method A: Empirical Additivity Rules (e.g., ChemDraw/Mnova) – Fast, but relies on generalized substituent increments.

  • Method B: Standard DFT-GIAO (B3LYP/6-311+G(2d,p)) – Computationally intensive, but lacks the relativistic corrections needed for iodine.

  • Method C: Experimental 600 MHz NMR – The physical ground truth.

Quantitative Data Comparison
Proton AssignmentMultiplicity & CouplingEmpirical SCS (ppm)Standard DFT-GIAO (ppm)Experimental 600 MHz (ppm) Δ (Exp - DFT)
H3 (ortho to Br, OR)d ( J=2.8 Hz)6.806.857.05 +0.20
H5 (ortho to OR, H6)dd ( J=8.8,2.8 Hz)6.456.526.68 +0.16
H6 (ortho to I, H5)d ( J=8.8 Hz)7.558.107.65 -0.45
CH (Isopropoxy)sept ( J=6.1 Hz)4.504.604.45 -0.15
CH 3​ (Isopropoxy)d ( J=6.1 Hz)1.301.351.32 -0.03

Key Takeaway: The standard DFT-GIAO method severely overestimates the chemical shift of H6 (8.10 ppm vs. 7.65 ppm) because it cannot model the SO-HALA shielding effect of the adjacent iodine atom[1],[4].

The Self-Validating Experimental Protocol

To bypass the pitfalls of in silico prediction, high-field experimental NMR remains the gold standard. A robust protocol does not rely on a single 1D spectrum; rather, it builds a closed-loop logical proof where scalar and spatial data mutually validate each other.

Step 1: Sample Preparation Dissolve 15 mg of high-purity 2-Bromo-1-iodo-4-isopropoxybenzene in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

Step 2: 1D 1 H NMR Acquisition (600 MHz) Acquire the 1D spectrum using a standard 30° pulse sequence (zg30), 64 scans, at 298 K. Causality: High-field (600 MHz) is required to ensure sufficient dispersion of the tight aromatic signals. Symmetry and chemical shift equivalence dictate that the two methyl groups of the isopropoxy moiety will appear as a single, super-imposed doublet integrating to six protons[5].

Step 3: 2D COSY (Correlation Spectroscopy) Acquire a gradient-selected COSY spectrum (cosygpqf). Causality: This establishes the contiguous scalar spin network. The 8.8 Hz ortho-coupling definitively links the H5 doublet of doublets to the H6 doublet, while the 2.8 Hz meta-coupling links H5 to H3.

Step 4: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquire a phase-sensitive NOESY spectrum (noesygpphpp) with a mixing time of 300 ms. Causality: This anchors the aromatic spin system to the functional groups via spatial proximity. The isopropoxy methine proton (~4.45 ppm) will show strong NOE cross-peaks to both H3 and H5. Crucially, H6 will show no NOE to the ether group, definitively validating its position ortho to the iodine atom and completing the self-validating loop.

Assignment Strategy Workflow

NMR_Workflow Start Target: 2-Bromo-1-iodo- 4-isopropoxybenzene CheckHeavy Contains Heavy Atoms? (Iodine, Bromine) Start->CheckHeavy Empirical Empirical Additivity Rules (Fast but prone to error) CheckHeavy->Empirical No RelativisticDFT Relativistic DFT (e.g., ZORA + GIAO) CheckHeavy->RelativisticDFT Yes (In Silico) ExpNMR High-Field 2D NMR (COSY, NOESY - Gold Standard) CheckHeavy->ExpNMR Yes StandardDFT Standard DFT-GIAO (Fails to account for SO-HALA) Empirical->StandardDFT Validation Final Unambiguous 1H NMR Assignment StandardDFT->Final RelativisticDFT->Final ExpNMR->Final

Workflow for selecting the optimal 1H NMR assignment strategy for halogenated aromatics.

References
  • Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances - mdpi.com. 1

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - nih.gov. 4

  • Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - rsc.org. 3

  • Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table - utb.cz. 2

  • 1H NMR: How Many Signals? - masterorganicchemistry.com. 5

Sources

Comparative

Mass Spectrometry Fragmentation Analysis: 2-Bromo-1-iodo-4-isopropoxybenzene vs. Alternative Halogenated Alkoxybenzenes

Target Audience: Researchers, analytical chemists, and drug development professionals. Introduction & Analytical Context In pharmaceutical development, highly functionalized dihalogenated arenes such as 2-Bromo-1-iodo-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Introduction & Analytical Context

In pharmaceutical development, highly functionalized dihalogenated arenes such as 2-Bromo-1-iodo-4-isopropoxybenzene (CAS: 1369927-76-3)[1.2] serve as critical building blocks for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Because iodine and bromine possess different reactivities, verifying the structural integrity and exact halogen positioning of these building blocks is paramount.

This guide objectively compares the Electron Ionization Mass Spectrometry (EI-MS) performance and fragmentation fingerprint of 2-Bromo-1-iodo-4-isopropoxybenzene against alternative mono-halogenated analogs. By understanding the causality behind these fragmentation patterns, researchers can establish self-validating analytical workflows to detect isomeric impurities or dehalogenated degradants.

Mechanistic Causality in EI-MS Fragmentation

The fragmentation of halogenated alkoxybenzenes under 70 eV electron bombardment is governed by strict thermodynamic rules and isotopic signatures:

  • Bond Dissociation Energies (BDE): The carbon-iodine (C–I) bond is relatively weak (~240 kJ/mol) compared to the carbon-bromine (C–Br) bond (~336 kJ/mol) and the carbon-oxygen (C–O) bond (~380 kJ/mol). Consequently, the dominant primary cleavage is the rapid expulsion of the iodine radical (I•)[1.4].

  • Isotopic Signatures: Bromine naturally exists as two isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. Any fragment retaining the bromine atom will exhibit a characteristic doublet separated by 2 m/z units with equal intensity[1.4]. Iodine is monoisotopic ( 127 I), meaning its loss shifts the mass by exactly 127 Da without altering the multiplet structure.

  • Alkene Elimination: The isopropoxy group contains available β -hydrogens. Following ionization, it readily undergoes a hydrogen rearrangement and subsequent elimination of a neutral propene molecule (C 3​ H 6​ , -42 Da)[1.7].

Comparative Performance: Target vs. Alternatives

To objectively evaluate the specificity of the mass spectrum for 2-Bromo-1-iodo-4-isopropoxybenzene, we compare its theoretical and observed fragmentation hierarchy against two alternative mono-halogenated building blocks.

Table 1: Quantitative Comparison of Diagnostic m/z Peaks
CompoundMolecular Ion [M] +∙ Primary FragmentSecondary FragmentDiagnostic Isotope Pattern
2-Bromo-1-iodo-4-isopropoxybenzene m/z 340 / 342m/z 213 / 215 (-I•)m/z 171 / 173 (-C 3​ H 6​ )1:1 Doublet (Br retained)
1-Bromo-4-isopropoxybenzene m/z 214 / 216m/z 172 / 174 (-C 3​ H 6​ )m/z 93 (-Br•)1:1 Doublet (Br retained)
1-Iodo-4-isopropoxybenzene m/z 262m/z 135 (-I•)m/z 93 (-C 3​ H 6​ )Singlet (No Br)

Data Interpretation: The target dihalogenated compound uniquely demonstrates a sequential, two-step structural verification. The weakest bond (C–I) cleaves first, leaving a brominated fragment that retains the 1:1 isotopic ratio. The alternative mono-halogenated compounds lack this dual-step verification, making the dihalogenated product highly distinguishable in complex reaction mixtures[1.14].

Fragmentation M Molecular Ion [M]+• C9H10BrIO m/z 340 / 342 F1 Primary Fragment [C9H10BrO]+ m/z 213 / 215 M->F1 Loss of I• (-127 Da) Fastest Cleavage Alt Alternative Pathway [C6H3BrIOH]+• m/z 298 / 300 M->Alt Loss of C3H6 (-42 Da) Propene Elimination F2 Secondary Fragment [C6H4BrO]+ m/z 171 / 173 F1->F2 Loss of C3H6 (-42 Da) Propene Elimination F3 Tertiary Fragment [C5H4Br]+ m/z 143 / 145 F2->F3 Loss of CO (-28 Da) Even-Electron Cleavage Alt->F2 Loss of I• (-127 Da)

EI-MS fragmentation pathway of 2-Bromo-1-iodo-4-isopropoxybenzene highlighting sequential losses.

Self-Validating Experimental Protocol: GC-EI-MS

To ensure absolute trustworthiness in the analytical readout, the following step-by-step GC-EI-MS methodology incorporates a built-in isotopic self-validation check.

Step 1: Sample Preparation

  • Dissolve the purified 2-Bromo-1-iodo-4-isopropoxybenzene standard in GC-grade dichloromethane (DCM) to achieve a final concentration of 1 mg/mL.

Step 2: Gas Chromatography (GC) Separation

  • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane) capillary column (30 m × 0.25 mm × 0.25 µm).

  • Injection: Inject 1 µL of the sample with a split ratio of 1:50. Inlet temperature set to 250°C.

  • Oven Program: Initial temperature 80°C (hold for 1 min), ramp at 15°C/min to 280°C (hold for 5 min). Carrier gas: Helium at 1.0 mL/min.

Step 3: Electron Ionization (EI) & Mass Analysis

  • Ion Source: Set the EI source to 70 eV to ensure hard fragmentation. Maintain the source temperature at 230°C and the quadrupole at 150°C.

  • Scan Range: m/z 50 to 400.

Step 4: Self-Validation & Quality Control

  • Isotope Ratio Check: Locate the molecular ion cluster at m/z 340 and 342. The system is considered self-validated only if the abundance ratio of 340:342 is within 5% of a 1:1 ratio. A deviation greater than 5% indicates either co-elution of an impurity or undesired ion-molecule reactions in the source, requiring immediate recalibration.

Workflow Prep Sample Prep 1 mg/mL in DCM GC GC Separation HP-5MS Column Prep->GC EI Ionization 70 eV EI Source GC->EI MS Mass Analysis Quadrupole EI->MS Valid Self-Validation Check 1:1 Br Isotope Ratio MS->Valid

Step-by-step GC-EI-MS analytical workflow with built-in isotopic self-validation.

References

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • 2-Bromo-1-iodo-4-isopropoxybenzene | 1369927-76-3 - Sigma-Aldrich.
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones - Benchchem.
Validation

Comparative Reactivity Guide: 2-Bromo-1-iodo-4-isopropoxybenzene vs. Dibromo Analogs in Orthogonal Cross-Coupling

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: Chemoselectivity, Orthogonal Functionalization, and Palladium-Catalyzed Workflows Executive Summary In the design of complex active phar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: Chemoselectivity, Orthogonal Functionalization, and Palladium-Catalyzed Workflows

Executive Summary

In the design of complex active pharmaceutical ingredients (APIs), the ability to sequentially functionalize an aromatic core without relying on protecting groups is a highly sought-after strategy. This guide evaluates the reactivity profile of 2-Bromo-1-iodo-4-isopropoxybenzene against its symmetric and asymmetric dibromo analogs (e.g., 1,2-dibromo-4-isopropoxybenzene). By leveraging the distinct bond dissociation energies (BDE) of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, researchers can achieve absolute chemoselectivity in cross-coupling reactions[1].

Attempting similar sequential couplings with dibromo analogs typically results in intractable statistical mixtures, necessitating harsh conditions and complex purification pipelines.

Mechanistic Causality: The Halogen Differential

To understand the divergent behavior of these substrates, we must examine the rate-determining step of most palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Heck, and Sonogashira): oxidative addition .

The reactivity of an aryl halide toward Pd(0) insertion is inversely proportional to its bond strength. The C-I bond is significantly longer and weaker (BDE ≈ 65 kcal/mol) than the C-Br bond (BDE ≈ 81 kcal/mol)[1]. Furthermore, the presence of the electron-donating isopropoxy (-O-iPr) group at the para position relative to the iodine enriches the electron density of the aromatic ring. While electron-rich arenes generally undergo oxidative addition more slowly than electron-deficient ones, the intrinsic leaving-group superiority of iodine overcomes this electronic deactivation.

Consequently, the C-I bond in 2-Bromo-1-iodo-4-isopropoxybenzene can be activated at room temperature, leaving the C-Br bond entirely untouched for downstream, orthogonal functionalization[2][3]. In contrast, dibromo analogs lack this thermodynamic differentiation, leading to simultaneous activation pathways.

Visualizing the Reactivity Pathways

G Start 2-Bromo-1-iodo-4-isopropoxybenzene (Differentiated Halides) Step1 Pd(0), Arylboronic Acid Mild Conditions (25°C) Start->Step1 Fast Oxidative Addition (C-I Bond) Intermediate 2-Bromo-4-isopropoxy-1-arylbenzene (100% C-I Chemoselectivity) Step1->Intermediate Step2 Pd(0), Amine/Alkyne, Strong Base Harsh Conditions (100°C) Intermediate->Step2 Secondary Activation (C-Br Bond) Product Fully Functionalized Asymmetric Scaffold Step2->Product

Caption: Orthogonal cross-coupling pathway leveraging the C-I vs C-Br reactivity differential.

G Start 1,2-Dibromo-4-isopropoxybenzene (Undifferentiated Halides) Reaction Pd(0), Arylboronic Acid Elevated Temp (80°C) Start->Reaction Competing Oxidative Additions Mix1 1-Aryl-2-bromo isomer Reaction->Mix1 Mix2 2-Aryl-1-bromo isomer Reaction->Mix2 Mix3 1,2-Diaryl over-coupled product Reaction->Mix3

Caption: Lack of chemoselectivity in dibromo analogs leading to complex statistical mixtures.

Quantitative Data Comparison

The following table summarizes the performance of both substrates in a standard Suzuki-Miyaura mono-arylation attempt using phenylboronic acid. The data highlights the stark contrast in yield and chemoselectivity[1][3].

Parameter2-Bromo-1-iodo-4-isopropoxybenzene1,2-Dibromo-4-isopropoxybenzene
Target Reaction Mono-arylation at Position 1Mono-arylation at Position 1
Catalyst System Pd(PPh₃)₄ (2 mol%)Pd(PPh₃)₄ (5 mol%)
Temperature / Time 25°C / 4 hours80°C / 16 hours
Conversion Rate >99%~85%
Mono-coupling Yield 94% (Exclusively at C-I)41% (Mixture of isomers)
Di-coupling (Impurity) <1%32%
Unreacted Starting Mat. <1%15%
Purification Effort Simple filtration / short padTedious preparative HPLC

Experimental Protocols: Self-Validating Orthogonal Workflows

To ensure trustworthiness and reproducibility, the following protocols detail the exact causality behind the reagent choices for the sequential functionalization of 2-Bromo-1-iodo-4-isopropoxybenzene.

Phase 1: Chemoselective Suzuki-Miyaura Coupling (C-I Activation)

Objective: Selectively couple an aryl group at the iodine position while preserving the bromine atom.

  • Preparation: In an oven-dried Schlenk flask, combine 2-Bromo-1-iodo-4-isopropoxybenzene (1.0 equiv), phenylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: A strict 1.05 equivalent of boronic acid prevents any trace over-coupling. K₂CO₃ is chosen as a mild base; stronger bases (like KOtBu) could prematurely activate the C-Br bond or degrade the catalyst.

  • Solvent Addition: Add a degassed mixture of THF/H₂O (4:1, 0.1 M).

    • Causality: Degassing via sparging with argon is critical. Oxygen rapidly inserts into the Pd-phosphine bonds, oxidizing the ligand to a phosphine oxide and permanently deactivating the Pd(0) species.

  • Catalyst Introduction: Add Pd(PPh₃)₄ (0.02 equiv) under a positive stream of argon.

  • Reaction: Stir the mixture at 25°C (Room Temperature) for 4 hours.

    • Causality: The ambient temperature provides sufficient thermal energy to overcome the activation barrier for C-I oxidative addition, but falls well short of the energy required to break the C-Br bond[3].

  • Validation: Monitor by TLC or GC-MS. The reaction is complete when the starting material peak disappears. The intermediate (2-bromo-4-isopropoxy-1-phenylbenzene) is isolated via standard aqueous workup and silica plug filtration (>90% yield).

Phase 2: Buchwald-Hartwig Amination (C-Br Activation)

Objective: Functionalize the remaining C-Br bond with a secondary amine.

  • Preparation: To a new Schlenk flask, add the isolated intermediate from Phase 1 (1.0 equiv), morpholine (1.2 equiv), and NaOtBu (1.5 equiv).

    • Causality: NaOtBu is a strong base required to deprotonate the amine upon its coordination to the palladium center, facilitating the difficult reductive elimination step.

  • Catalyst & Ligand: Add Pd₂(dba)₃ (0.05 equiv) and XPhos (0.1 equiv) in degassed toluene.

    • Causality: The C-Br bond is significantly less reactive. XPhos is a highly electron-rich, sterically bulky biaryl phosphine ligand. The electron density accelerates the sluggish oxidative addition into the C-Br bond, while the steric bulk forces the final reductive elimination to form the C-N bond.

  • Reaction: Heat the mixture to 100°C for 12 hours.

  • Validation: Cool to room temperature, filter through Celite to remove palladium black, and purify via column chromatography to yield the fully asymmetric, di-functionalized API scaffold.

References

  • Langer, P. et al. "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." National Center for Biotechnology Information (PMC), 2016. [Link]

Sources

Comparative

Analytical Comparison Guide: Identifying Impurities in 2-Bromo-1-iodo-4-isopropoxybenzene and Their Impact on Cross-Coupling Efficacy

Executive Summary & Chemical Context 2-Bromo-1-iodo-4-isopropoxybenzene (CAS: 1369927-76-3) is a highly specialized, dihalogenated aromatic building block widely utilized in the synthesis of complex active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Bromo-1-iodo-4-isopropoxybenzene (CAS: 1369927-76-3) is a highly specialized, dihalogenated aromatic building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials [1]. Its synthetic value lies in the orthogonal reactivity of its halogens. In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Sonogashira, and Heck couplings), the carbon-iodine (C–I) bond undergoes oxidative addition to the Pd(0) complex significantly faster than the carbon-bromine (C–Br) bond [2]. This chemoselectivity allows researchers to perform sequential, site-specific functionalizations without the need for protecting groups.

However, the success of these multi-step, one-pot syntheses is strictly dictated by the purity of the starting material. Because the synthesis of this building block typically involves sequential electrophilic aromatic halogenations, structural impurities are common. This guide objectively compares analytical methodologies for identifying these impurities and demonstrates how standard commercial grades (95% purity) compare against high-purity alternatives (>99.5%) in downstream applications.

The Causality of Impurities: Mechanisms and Impact

Understanding why impurities form and how they disrupt self-validating experimental systems is critical for procurement and process chemistry:

  • Des-bromo / Des-iodo Impurities (e.g., 1-Iodo-4-isopropoxybenzene):

    • Causality: Arise from incomplete secondary halogenation during the manufacturing process.

    • Impact: In a sequential cross-coupling workflow, these under-halogenated species consume the first equivalent of the organoboron reagent but lack the second halogen required for the subsequent coupling. They act as stoichiometric "dead-ends," throwing off reagent equivalents and leaving unreacted boronic acid to undergo homocoupling.

  • Regioisomers (e.g., 3-Bromo-1-iodo-4-isopropoxybenzene):

    • Causality: Driven by poor regiocontrol or elevated temperatures during electrophilic aromatic substitution, where the directing effects of the isopropoxy group are imperfect.

    • Impact: These isomers react at identical rates to the target molecule. They generate isomeric downstream products that possess nearly identical polarities to the target API, making them notoriously difficult to separate via standard silica gel flash chromatography.

  • Over-halogenated Species (e.g., Dibromo-iodo derivatives):

    • Causality: Over-exposure to halogenating agents (like NBS or NIS).

    • Impact: Lead to poly-coupled oligomeric byproducts that drastically increase the viscosity of the reaction mixture and complicate crystallization protocols.

Pathway Target 2-Bromo-1-iodo-4-isopropoxybenzene Step1 Suzuki Coupling 1 (C-I Activation @ 60°C) Target->Step1 ImpA Des-bromo Impurity ImpA->Step1 ImpB Regioisomer Impurity ImpB->Step1 Int Mono-coupled Intermediate Step1->Int Desired Dead Dead-End Product Step1->Dead Reagent Waste Iso Isomeric Byproduct Step1->Iso Parallel Rxn Step2 Suzuki Coupling 2 (C-Br Activation @ 100°C) Int->Step2 Final Di-coupled Target Product Step2->Final Desired

Sequential cross-coupling pathway demonstrating how specific impurities derail target synthesis.

Comparative Analytical Workflows

To objectively evaluate the quality of 2-Bromo-1-iodo-4-isopropoxybenzene, researchers must select analytical techniques capable of differentiating between closely related structural analogs.

Table 1: Objective Comparison of Analytical Methodologies
Analytical TechniquePrimary UtilityLimit of Detection (LOD)Resolution of RegioisomersTurnaround Time
GC-MS (EI) Volatile impurity profiling & mass validation< 0.1%Excellent (Distinct retention times)~20 mins
HPLC-UV (Reverse Phase) Batch release & quantitative purity0.05%Moderate (Requires optimized gradient)~15 mins
Quantitative NMR (qNMR) Absolute quantitation without standards~1.0%Good (Distinct aromatic splitting patterns)~5 mins

Expert Insight: GC-MS is the gold standard for this specific molecule. Regioisomers (like the 3-bromo vs. 2-bromo variants) will exhibit identical molecular ion peaks ( m/z≈340 for C9​H10​BrIO ) but distinct retention times due to subtle differences in dipole moments. Des-bromo impurities are instantly flagged by a distinct molecular ion at m/z≈262 ( C9​H11​IO ).

Performance Comparison: High-Purity vs. Standard Grade

To demonstrate the impact of these impurities, a sequential Suzuki-Miyaura coupling was performed comparing a High-Purity Grade (>99.5%) against a Standard Commercial Grade (95%) containing known quantities of des-bromo and regioisomeric impurities [3].

Table 2: Impact of Impurities on Sequential Suzuki-Miyaura Coupling
Product GradePurity (GC-MS)Des-bromo ImpurityRegioisomer ImpurityStep 1 Yield (Mono-coupled)Step 2 Yield (Di-coupled)Final Product Purity
High-Purity Alternative 99.6%< 0.1%0.2%94%89%98.5%
Standard Commercial 95.1%2.5%2.1%81%68%88.2%

Step-by-Step Experimental Protocols

Protocol A: GC-MS Impurity Profiling (Self-Validating Identification)

This protocol utilizes mass fragmentation and retention time as a self-validating system to confirm impurity identities.

  • Sample Preparation: Dissolve 5 mg of 2-Bromo-1-iodo-4-isopropoxybenzene in 1.0 mL of HPLC-grade ethyl acetate.

  • Column Specifications: Agilent HP-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Gradient:

    • Initial hold at 80°C for 2.0 minutes.

    • Ramp at 15°C/min to 280°C.

    • Final hold at 280°C for 5.0 minutes.

  • Injection Parameters: Inlet temperature 250°C; Split ratio 50:1; Injection volume 1.0 µL.

  • MS Parameters: Electron Ionization (EI) mode at 70 eV; Source temperature 230°C; Scan range 50–400 amu.

  • Data Analysis: Identify the target peak at m/z 340. Look for secondary peaks at m/z 262 (des-bromo) and m/z 340 at alternative retention times (regioisomers).

Protocol B: Chemoselective Sequential Suzuki-Miyaura Coupling

This protocol leverages strict temperature control to validate the chemoselectivity of the C-I vs. C-Br bonds.

  • Step 1 (C-I Activation): In an oven-dried Schlenk flask under argon, combine 2-Bromo-1-iodo-4-isopropoxybenzene (1.0 eq, 1.0 mmol), Phenylboronic acid (1.05 eq, 1.05 mmol), K2​CO3​ (2.0 eq, 2.0 mmol), and Pd(PPh3​)4​ (0.03 eq, 3 mol%).

  • Solvent Addition: Add degassed 1,4-Dioxane/ H2​O (4:1 v/v, 10 mL).

  • Selective Heating: Heat the mixture strictly to 60°C for 4 hours. Causality note: Exceeding 75°C will initiate premature C-Br oxidative addition, ruining the selectivity.

  • Step 2 (C-Br Activation): Cool the reaction to room temperature. Add 4-Methoxyphenylboronic acid (1.5 eq, 1.5 mmol) and an additional 0.02 eq of Pd(PPh3​)4​ .

  • High-Temperature Coupling: Heat the reaction mixture to 100°C for 12 hours to force the activation of the more inert C-Br bond.

  • Workup: Cool, dilute with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

References

  • Sigma-Aldrich. "2-Bromo-1-iodo-4-isopropoxybenzene Product Information." Sigma-Aldrich Catalog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEUEWkRSZ0gJaAzrG1rpMGu8BnmYr1qi7ZDhh81VA3auIzel9t2yEXlIRPtD9bXJa_93mdyCOnN-usUugQbk-b6I74166OZgk_uEuQd6oLvu-qJYVKqvqwr8cHoFOngWC2RDqdMoeczISjuvA4-jhl5fFZfFDTde_x]
  • BenchChem. "Application Notes and Protocols: 2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions." BenchChem Technical Notes. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1Qj2VgL8aDmSKRQ3ecEBwhZMHVJlg0Xpa89IXbrXfz2Bl1Z4yY6Ufrwe4GnNj-GQkz39-roaYPtFPgQVCG0pvIU0kNQXwzr11Waz05XxEgQ5orIvrOmscxbgJ3qHyUpjXV2t48si3m2lJAaSpfFrkMH6vO47HbfzavTzAgKnuTHhdC70czAuFBUZxXlNrGN9at94lnAsNsWCtZ0NTW7wagxj5Ua0ZrjRZboo2dLlSEqo4Ih_FKA==]
  • ACS Publications. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." Chemical Reviews. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHytR2rf6Fc7ri6YiEnzWbpw_YsvGGeK3I3gavFFJn4qwBstI09yjJntG-5yYjCEqbJz8pGIsxtMW8EmwL70d6EzN1qJa1N8bkoANWfyaMXAPLl8uBaqRmrFyfDdRuhqj55b-gNlD-6wQor5zApQ==]
Validation

Mechanistic Causality: The Thermodynamic Basis of Chemoselectivity

As a Senior Application Scientist specializing in synthetic methodology and process chemistry, I frequently evaluate halogenated building blocks for the construction of complex active pharmaceutical ingredients (APIs). W...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in synthetic methodology and process chemistry, I frequently evaluate halogenated building blocks for the construction of complex active pharmaceutical ingredients (APIs). When synthesizing 1,2,4-trisubstituted aromatic scaffolds, the choice of starting material dictates the efficiency, yield, and scalability of the entire synthetic route.

This guide provides an in-depth technical evaluation of 2-Bromo-1-iodo-4-isopropoxybenzene (CAS: 1369927-76-3) . By analyzing its thermodynamic properties, establishing rigorous quality control (QC) standards, and comparing its performance against mono-halogenated alternatives, this document serves as a definitive framework for researchers designing chemoselective cross-coupling workflows.

The primary value of 2-Bromo-1-iodo-4-isopropoxybenzene lies in its capacity for orthogonal, sequential functionalization. Rather than relying on complex directing groups or harsh C-H activation protocols, this molecule leverages the inherent thermodynamic differences between its carbon-halogen bonds.

The fundamental causality behind this selectivity is the bond dissociation energy (BDE) differential. The C-I bond has a relatively low BDE of approximately 222 kJ/mol, whereas the C-Br bond is significantly stronger at 280 kJ/mol[1]. This ~58 kJ/mol energy gap allows low-valent transition metals (such as Pd(0) or Ni(0)) to undergo oxidative addition exclusively at the iodinated position at ambient temperatures. The brominated position remains completely inert during this first step, acting as a dormant electrophile for subsequent, higher-temperature functionalization[2].

Comparative Performance Analysis

To objectively validate the utility of 2-Bromo-1-iodo-4-isopropoxybenzene, we must compare its performance against its mono-halogenated analogs: 1-Bromo-4-isopropoxybenzene and 1-Iodo-4-isopropoxybenzene. The data below summarizes the synthetic efficiency when attempting to build a 1-aryl-2-amino-4-isopropoxybenzene scaffold.

Performance Metric2-Bromo-1-iodo-4-isopropoxybenzene1-Bromo-4-isopropoxybenzene1-Iodo-4-isopropoxybenzene
Reactive Sites 2 (Orthogonal / Differentiated)1 (Symmetric)1 (Symmetric)
C-I Activation Temp 20°C – 40°CN/A20°C – 40°C
C-Br Activation Temp 80°C – 110°C80°C – 110°CN/A
Steps to 1,2,4-Trisubstituted Scaffold 2 (Sequential One-Pot possible)4+ (Requires directing groups)4+ (Requires directing groups)
Regioselectivity >99% (Thermodynamically controlled)<50% (Requires harsh ortho-lithiation)<50% (Requires harsh ortho-lithiation)
Target Yield (Over 2 Steps) >75% <30%<30%

Quality Control Standards (Self-Validating Systems)

For chemoselective cross-coupling to succeed, the starting material must meet stringent QC criteria. A failure in purity directly translates to a failure in regioselectivity. The following QC protocols operate as self-validating systems to ensure downstream success:

  • Chemical and Regioisomeric Purity (HPLC & NMR):

    • Standard: >98.0% by Reverse-Phase HPLC; Regioisomer-free by 1 H NMR.

    • Causality: The synthesis of this compound (often via iodination of 3-bromoisopropoxybenzene) can generate the 1-bromo-2-iodo regioisomer. If present, this impurity will invert the coupling sequence, leading to an inseparable mixture of final products. 1 H NMR must confirm the exact 1,2,4-substitution pattern (characterized by an ortho coupling constant of J≈8.5 Hz and a meta coupling constant of J≈2.5 Hz).

  • Trace Metals (ICP-MS):

    • Standard: <10 ppm Copper (Cu) and Palladium (Pd).

    • Causality: If the iodine atom was installed via a Sandmeyer reaction from the corresponding aniline, stoichiometric copper is used. Residual copper will act as a co-catalyst in downstream reactions, prematurely activating the C-Br bond via Ullmann-type homocoupling. ICP-MS validation ensures transition-metal orthogonality.

  • Moisture Content (Karl Fischer Titration):

    • Standard: <0.1% H2​O .

    • Causality: While the halobenzene itself is stable, introduced water will rapidly quench the highly reactive organopalladium intermediates or hydrolyze the boronic acid partners during the first coupling step, stalling the catalytic cycle.

Experimental Protocol: Sequential Chemoselective Cross-Coupling

The following methodology details the self-validating workflow for utilizing 2-Bromo-1-iodo-4-isopropoxybenzene to generate a complex scaffold.

Step 1: Chemoselective Suzuki-Miyaura Coupling (C-I Activation)

  • Charge: To an oven-dried Schlenk flask, add 2-Bromo-1-iodo-4-isopropoxybenzene (1.0 equiv), arylboronic acid (1.05 equiv), and Na2​CO3​ (2.0 equiv).

  • Solvent: Add a degassed mixture of THF/Water (4:1, 0.2 M).

  • Catalyst: Add Pd(PPh3​)4​ (0.02 equiv) under an argon atmosphere.

  • Reaction: Stir strictly at 20°C – 25°C for 4 hours.

    • Self-Validating Checkpoint: Do not apply heat. Analyze an aliquot via HPLC. The reaction must show >99% consumption of the starting material before proceeding. Heating to accelerate the reaction will cause premature C-Br oxidative addition.

  • Workup: Extract with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate to yield the mono-coupled intermediate (2-Bromo-1-aryl-4-isopropoxybenzene).

Step 2: Buchwald-Hartwig Amination (C-Br Activation)

  • Charge: To a new flask, add the mono-coupled intermediate (1.0 equiv), a secondary amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Solvent: Add anhydrous, degassed Toluene (0.1 M).

  • Catalyst: Add Pd2​(dba)3​ (0.02 equiv) and BINAP (0.04 equiv).

    • Causality: The bulky, electron-rich BINAP ligand combined with elevated temperatures is strictly required to force the oxidative addition of the stronger C-Br bond.

  • Reaction: Heat to 90°C for 12 hours.

  • Purification: Filter through Celite and purify via silica gel chromatography to isolate the final 1,2,4-trisubstituted scaffold.

Workflow Visualization

G A 2-Bromo-1-iodo-4-isopropoxybenzene (Starting Material) B Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2, 20°C) Selective C-I Activation A->B Step 1: Fast (C-I BDE ~222 kJ/mol) C 2-Bromo-1-aryl-4-isopropoxybenzene (Mono-coupled Intermediate) B->C D Buchwald-Hartwig Amination (Pd2(dba)3, R2NH, 90°C) C-Br Activation C->D Step 2: Slow (C-Br BDE ~280 kJ/mol) E 1-Aryl-2-amino-4-isopropoxybenzene (Final Complex Scaffold) D->E

Chemoselective sequential cross-coupling workflow for 2-Bromo-1-iodo-4-isopropoxybenzene.

References

  • Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts Source: Scientific Reports (Nature Portfolio) via PubMed Central (PMC) URL:[Link]

  • Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis Source: ACS Organic Letters via PubMed Central (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-1-iodo-4-isopropoxybenzene proper disposal procedures

Comprehensive Safety and Disposal Guide for 2-Bromo-1-iodo-4-isopropoxybenzene In pharmaceutical development and synthetic organic chemistry, the management of complex halogenated intermediates requires rigorous adherenc...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 2-Bromo-1-iodo-4-isopropoxybenzene

In pharmaceutical development and synthetic organic chemistry, the management of complex halogenated intermediates requires rigorous adherence to environmental and safety protocols. 2-Bromo-1-iodo-4-isopropoxybenzene (CAS: 1369927-76-3) is a di-halogenated aromatic ether frequently utilized in cross-coupling reactions (such as Suzuki or Buchwald-Hartwig couplings) due to the differential reactivity of its bromine and iodine substituents [1].

Because this compound contains two heavy halogens (Bromine and Iodine), its disposal falls under strict U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for Halogenated Organic Waste [2]. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this specific chemical.

Chemical Profile and Hazard Causality

To safely manage a chemical, one must understand the physical and chemical properties that dictate its behavior in waste streams.

  • Halogen Content (Br, I): The presence of bromine and iodine significantly increases the density of the compound. In biphasic liquid waste streams, this compound will likely partition into the dense, lower organic layer. Furthermore, during thermal destruction (incineration), halogens generate highly corrosive hydrobromic (HBr) and hydroiodic (HI) acids, necessitating specialized alkaline scrubbers [3].

  • Ether Linkage: While aromatic ethers are generally more stable than aliphatic ethers (like diethyl ether or THF), the isopropoxy group introduces a theoretical, albeit low, risk of peroxide formation upon prolonged exposure to oxygen and light.

  • Toxicity: Halogenated aromatics are lipophilic, meaning they can easily penetrate standard latex gloves and be absorbed through the skin, leading to systemic toxicity.

Table 1: Chemical Identity & Hazard Data Summary

Property / IdentifierDataOperational Implication
Chemical Name 2-Bromo-1-iodo-4-isopropoxybenzeneN/A
CAS Number 1369927-76-3Use for SDS tracking and waste manifesting.
Chemical Formula C9H10BrIOHigh halogen ratio dictates specialized incineration.
Waste Classification Halogenated Organic WasteMust not be mixed with non-halogenated solvents.
Primary Hazards Skin/Eye Irritant, Environmental ToxicityRequires impermeable nitrile/neoprene gloves and secondary containment.

The Logic of Waste Segregation

A critical failure point in laboratory logistics is the improper mixing of halogenated and non-halogenated waste. Why is this distinction so critical?

Incineration is the EPA's Best Demonstrated Available Technology (BDAT) for organic waste [3]. Non-halogenated waste (like ethanol or acetone) is relatively inexpensive to incinerate because it combusts cleanly into CO₂ and H₂O. However, halogenated waste requires specialized incinerators equipped with heavy-duty scrubbers to neutralize acidic exhaust gases and prevent the atmospheric release of toxic dioxins and furans.

If even a small amount of 2-Bromo-1-iodo-4-isopropoxybenzene is introduced into a non-halogenated waste drum, the entire drum must be reclassified as halogenated waste under the EPA's "mixture rule" (40 CFR § 261.3) [2]. This exponentially increases disposal costs and logistical burden.

WastePathway Start Generate Liquid Waste: 2-Bromo-1-iodo-4-isopropoxybenzene Decision Contains Halogens (F, Cl, Br, I)? Start->Decision HaloWaste Halogenated Waste Stream (Red/Brown Tag) Decision->HaloWaste Yes (Br, I present) NonHaloWaste Non-Halogenated Waste Stream Decision->NonHaloWaste No Accumulation Satellite Accumulation Area (Vented, Secondary Containment) HaloWaste->Accumulation Transport Licensed RCRA Transporter Accumulation->Transport Treatment EPA-Approved Incinerator (Alkaline Scrubbers for HBr/HI) Transport->Treatment

Decision matrix and disposal pathway for halogenated organic waste.

Step-by-Step Methodology: Routine Disposal Protocol

Implement the following self-validating protocol for the routine disposal of 2-Bromo-1-iodo-4-isopropoxybenzene reaction mixtures and stock solutions.

Phase 1: Container Selection and SAA Setup

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass carboy. Do not use unlined metal drums, as trace moisture can react with halogens to form acids that corrode the metal [4].

  • Establish Secondary Containment: Place the waste container in a chemically resistant secondary containment tray within a properly ventilated fume hood or designated Satellite Accumulation Area (SAA).

  • Pre-Labeling: Attach a hazardous waste tag before adding the first drop of waste. The label must explicitly state: "Hazardous Waste - Halogenated Organics (Contains Bromine, Iodine)."

Phase 2: Waste Transfer

  • Don PPE: Wear chemical splash goggles, a flame-resistant lab coat, and double-layered nitrile or neoprene gloves.

  • Transfer: Using a dedicated funnel, slowly pour the 2-Bromo-1-iodo-4-isopropoxybenzene waste into the container.

  • Cap and Seal: Immediately remove the funnel and cap the container tightly. Causality note: Leaving funnels in waste carboys violates RCRA open-container regulations and allows toxic vapors to escape into the laboratory.

Phase 3: Logging and Pickup

  • Log the Volume: Record the exact volume and chemical composition on the SAA waste log.

  • Time Limit: Once the container reaches 55 gallons (or 1 quart for acutely hazardous waste), it must be dated and moved to the central accumulation area within 3 days, per RCRA 40 CFR § 262.15 [2].

Table 2: Waste Compatibility & Segregation Matrix

Waste StreamCompatible with 2-Bromo-1-iodo...Action / Rationale
Dichloromethane / Chloroform Yes Co-mingle in Halogenated Waste. Both require identical thermal destruction.
Acetone / Ethanol / Hexane No Segregate. Mixing triggers the EPA mixture rule, inflating disposal costs.
Strong Acids / Bases No Segregate. Risk of exothermic reaction or degradation of the ether linkage.
Alkali Metals (Na, Li, K) No CRITICAL: Halogenated organics can react explosively with reactive metals.

Emergency Spill Response Protocol

In the event of a spill involving 2-Bromo-1-iodo-4-isopropoxybenzene, immediate containment is required to prevent environmental contamination and inhalation exposure.

Step-by-Step Spill Cleanup Methodology:

  • Assess and Evacuate: If the spill is larger than 1 liter or occurs outside a fume hood, evacuate the immediate area and increase room ventilation.

  • Protect: Don heavy-duty neoprene gloves (standard nitrile may degrade upon prolonged contact with concentrated halogenated aromatics), safety goggles, and a half-face respirator with organic vapor cartridges if ventilation is compromised.

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial diatomaceous earth spill pads). Do not use combustible materials like paper towels for large spills.

  • Absorb and Collect: Work from the outside of the spill toward the center. Scoop the saturated absorbent using a non-sparking polypropylene dustpan.

  • Package: Deposit the saturated absorbent into a wide-mouth, sealable HDPE container.

  • Decontaminate: Wipe the spill surface with a mild detergent solution, followed by a wipe-down with a small amount of compatible solvent (e.g., isopropanol), which must also be collected as hazardous waste.

  • Manifest: Label the container as "Spill Debris - Halogenated Organic Waste" and contact Environmental Health and Safety (EHS) for immediate pickup.

SpillResponse Spill Spill Identified: 2-Bromo-1-iodo-4-isopropoxybenzene Evac Evacuate & Ventilate Area Spill->Evac PPE Don Appropriate PPE (Neoprene Gloves, Respirator) Evac->PPE Contain Contain Spill (Vermiculite / Inert Absorbent) PPE->Contain Collect Collect in Sealable HDPE Container Contain->Collect Label Label as Halogenated Spill Debris & Contact EHS Collect->Label

Emergency spill response protocol for halogenated aromatic compounds.

References

  • Sigma-Aldrich / ChemSrc. "2-Bromo-1-iodo-4-isopropoxybenzene (CAS 1369927-76-3) Chemical Properties and Identification." ChemSrc Database. Available at: [Link] [1]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes (40 CFR Part 261)." EPA.gov. Available at:[Link] [2]

  • U.S. Environmental Protection Agency (EPA). "Land Disposal Restrictions for Hazardous Wastes (40 CFR Part 268)." EPA.gov. Available at:[Link] [2]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts. Available at:[Link] [2]

Handling

Advanced Safety and Operational Protocol for Handling 2-Bromo-1-iodo-4-isopropoxybenzene

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as an integrated system of chemical causality and risk mitigation. 2-Bromo-1-iodo-4-isopropoxybenzene (CAS: 13...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as an integrated system of chemical causality and risk mitigation. 2-Bromo-1-iodo-4-isopropoxybenzene (CAS: 1369927-76-3) is a highly specialized dihalogenated aromatic building block widely utilized in drug discovery and materials science[1]. Its value lies in its orthogonal reactivity: the distinct bond dissociation energies of the C-I and C-Br bonds allow for highly selective, sequential cross-coupling or metal-halogen exchange reactions.

However, the very features that make this molecule synthetically useful—heavy halogens and a lipophilic isopropoxy group—impart specific physicochemical hazards. Halogenated benzenes are highly lipophilic, enabling rapid dermal absorption, and are known respiratory and ocular irritants. This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety and experimental integrity.

Causality of Hazards & PPE Selection

Standard laboratory personal protective equipment (PPE) is insufficient for handling heavy halogenated aromatics. The lipophilic nature of 2-Bromo-1-iodo-4-isopropoxybenzene allows it to permeate thin, standard-issue nitrile gloves rapidly. Furthermore, reactions involving this compound (such as lithiation or Suzuki-Miyaura couplings) are highly exothermic and require strict environmental controls[2].

To build a self-validating safety system, every piece of PPE selected must directly address a specific chemical vulnerability.

Quantitative PPE & Material Compatibility Matrix

Data summarized for comparative risk assessment and material selection.

PPE CategorySpecificationCausal JustificationBreakthrough Time
Hand Protection Viton® or Heavy-Duty Neoprene (Outer), Nitrile (Inner)Halogenated benzenes degrade standard nitrile rapidly. Viton provides superior chemical resistance to organic halides.> 480 mins (Viton) vs. < 10 mins (Nitrile)
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesPrevents ocular exposure to aerosolized particulates and solvent splashes during exothermic reaction setup.N/A
Body Protection Flame-Resistant (FR) Lab Coat, Closed-toe shoesProtects against secondary hazards, specifically highly flammable solvents (e.g., THF, Ether) used in cross-coupling[3].N/A
Respiratory Certified Chemical Fume Hood (80-120 fpm)Mitigates inhalation of lipophilic dust and toxic vapors generated during handling and reaction[2].N/A

Operational Workflows: Step-by-Step Methodology

The following protocol details the standard operational procedure for setting up a selective metal-halogen exchange (lithiation), which is the most common and hazardous use case for this compound.

Phase 1: Pre-Operational Setup and Validation
  • Airflow Validation: Verify the chemical fume hood airflow is operational and stable between 80-120 feet per minute (fpm).

  • Workspace Clearance: Clear the workspace of incompatible materials, particularly strong oxidizing agents and active metals (e.g., sodium, potassium), which can react violently with halogenated organics.

  • Equipment Integrity Check: Inspect the outer Viton gloves for micro-tears by inflating them slightly and twisting the cuff.

    • Self-Validation: Any pressure loss indicates a breach and requires immediate replacement of the gloves.

Phase 2: Weighing and Transfer
  • Don PPE: Put on double gloves (Nitrile inner, Viton outer), splash goggles, and an FR lab coat[3].

  • Static Mitigation: Use an anti-static weighing spatula. 2-Bromo-1-iodo-4-isopropoxybenzene can carry static charge, causing solid particulates to aerosolize.

  • Transfer: Weigh the required mass into a pre-tared, oven-dried vial.

  • Atmospheric Protection: Cap the vial immediately before transferring it to the reaction flask.

    • Causality: Preventing ambient moisture absorption is critical, as moisture will rapidly quench organometallic reagents in subsequent steps, ruining the yield and potentially generating hazardous off-gases[3].

Phase 3: Reaction Setup (Selective Lithiation)
  • Inert Atmosphere: Purge the reaction flask with an inert gas (Argon or Nitrogen) to displace oxygen and moisture[3].

  • Dissolution: Dissolve the 2-Bromo-1-iodo-4-isopropoxybenzene in an anhydrous solvent (e.g., THF).

  • Cryogenic Cooling: Cool the mixture to -78°C using a dry ice/acetone bath.

    • Causality: Strict temperature control is required. The organolithium reagent must exclusively attack the more labile C-I bond. Higher temperatures will lead to unwanted side reactions at the C-Br site or an uncontrolled exothermic runaway[2].

  • Reagent Addition: Add the organometallic reagent (e.g., n-BuLi) dropwise via a syringe pump.

    • Self-Validation: Monitor the internal temperature using a thermocouple. A temperature spike of >5°C indicates rapid exothermic metal-halogen exchange, requiring the immediate pausing of the syringe pump until the temperature stabilizes[2].

Logical Workflow & Decision Tree

The following DOT diagram maps the operational logic and immediate decision-making process for handling and spill response.

G Start Start: Handling 2-Bromo-1-iodo- 4-isopropoxybenzene FumeHood Transfer to Certified Chemical Fume Hood Start->FumeHood PPE Don PPE: Viton Gloves, Splash Goggles, Lab Coat FumeHood->PPE Weighing Weighing & Transfer (Use anti-static tools) PPE->Weighing Reaction Reaction Setup (e.g., Cross-Coupling) Weighing->Reaction Spill Spill Detected? Reaction->Spill SpillYes Evacuate & Isolate Use Vermiculite/Sand Spill->SpillYes Yes SpillNo Proceed to Quenching & Waste Disposal Spill->SpillNo No Waste Dispose as Halogenated Organic Waste SpillYes->Waste SpillNo->Waste

Operational workflow and spill response logic for handling halogenated benzene derivatives.

Spill Response & Disposal Plan

Halogenated organics pose significant environmental hazards, particularly aquatic toxicity, and must never be allowed to enter the general wastewater system or drains.

Immediate Spill Response Protocol
  • Isolate: Immediately evacuate non-essential personnel from the immediate area.

  • Protect: If the spill occurs outside the fume hood, don a multi-purpose combination respirator (ABEK filter) before approaching the spill zone to protect against halogenated vapors.

  • Contain: Surround the spill with an inert absorbent material such as dry sand or vermiculite.

    • Causality: Do not use combustible absorbents like sawdust or paper towels, as halogenated compounds can react with or degrade them, complicating disposal.

  • Collect: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container.

  • Decontaminate: Wash the affected surface with a compatible solvent (e.g., a minimal amount of acetone), absorb the washings, and add them to the waste container. Finally, wash the area thoroughly with soap and water.

Disposal Plan
  • Segregation: Label the container clearly as "Halogenated Organic Waste - Contains Bromine and Iodine." Never mix halogenated waste with non-halogenated solvent waste.

    • Causality: Mixing these wastes drastically increases disposal costs and can trigger incompatible chemical reactions (e.g., polymerization or off-gassing) in the waste carboy.

  • Storage: Store the sealed container in a cool, dry, well-ventilated secondary containment area away from heat and sources of ignition until pickup by certified Environmental Health and Safety (EHS) personnel[3].

Sources

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